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Core Science & Biosynthesis

Foundational

Engineering Lipid-Like Probes: A Technical Whitepaper on N-(2-Oxo-2-(phenylamino)ethyl)octanamide

Executive Summary In the rapidly expanding field of lipidomics and endocannabinoid research, N-acyl amino acids (NAAAs) have emerged as critical signaling molecules. Among these, N-acylglycines—such as N-octanoylglycine—...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the rapidly expanding field of lipidomics and endocannabinoid research, N-acyl amino acids (NAAAs) have emerged as critical signaling molecules. Among these, N-acylglycines—such as N-octanoylglycine—play pivotal roles in modulating transient receptor potential (TRP) channels, G-protein coupled receptors (GPCRs), and metabolic hydrolases.

This whitepaper provides an in-depth technical analysis of N-(2-Oxo-2-(phenylamino)ethyl)octanamide (CAS: 1389034-62-1), a synthetic anilide derivative of N-octanoylglycine. By replacing the native carboxylate headgroup with a phenylamide (anilide) cap, this molecule is engineered to possess enhanced lipophilicity and membrane permeability. As a Senior Application Scientist, I have structured this guide to detail the physicochemical rationale behind this structural modification, provide a self-validating synthetic methodology, and outline its application as a pharmacological probe for lipid-processing enzymes like Fatty Acid Amide Hydrolase (FAAH).

Chemical Structure & Physicochemical Profiling

The structural causality of N-(2-Oxo-2-(phenylamino)ethyl)octanamide is rooted in its three distinct domains:

  • The Octanoyl Tail (C8): Provides the necessary hydrophobic bulk to anchor the molecule within the lipid-binding pockets of target proteins.

  • The Glycine Linker: Acts as a flexible, hydrogen-bonding spacer that mimics endogenous lipoamino acids .

  • The Anilide Cap: The critical synthetic modification. By converting the anionic carboxylic acid of native N-octanoylglycine into a neutral anilide, the topological polar surface area (TPSA) is restricted, and the partition coefficient (LogP) is significantly increased. This prevents the molecule from being trapped in the aqueous phase, facilitating passive diffusion across cellular membranes.

Table 1: Quantitative Physicochemical Properties
PropertyValueCausality / Significance
Chemical Name N-(2-Oxo-2-(phenylamino)ethyl)octanamideStandard IUPAC nomenclature.
CAS Registry Number 1389034-62-1Unique identifier for the synthetic building block.
Molecular Formula C₁₆H₂₄N₂O₂Confirms the 1:1:1 stoichiometry of the C8-Gly-Aniline assembly.
Molecular Weight 276.37 g/mol Falls well within the Lipinski Rule of 5 (<500 Da) for favorable pharmacokinetics.
Topological Polar Surface Area 58.20 ŲOptimal for blood-brain barrier (BBB) penetration and cellular permeability.
Predicted LogP ~3.8Indicates strong amphiphilic character, biased toward lipophilicity due to the phenyl ring.
H-Bond Donors / Acceptors 2 / 2Provided entirely by the two amide linkages, ensuring specific target-site coordination.

Mechanistic Pathways: Enzymatic Regulation

Endogenous N-acylglycines are tightly regulated by intracellular and extracellular amidases, most notably FAAH and Peptidase M20 Domain Containing 1 (PM20D1) . These enzymes catalyze both the synthesis and degradation of lipoamino acids.

Because N-(2-Oxo-2-(phenylamino)ethyl)octanamide structurally mimics the natural substrate but features a bulky, non-cleavable (or slowly cleavable) anilide group, it functions as a potent competitive inhibitor or a structural probe for these enzymes. By occupying the catalytic cleft of FAAH, it prevents the degradation of endogenous signaling lipids, thereby amplifying GPCR-mediated signaling pathways (e.g., GPR18, GPR55) .

Pathway Endogenous Endogenous N-Acylglycines (e.g., N-Octanoylglycine) Enzymes Hydrolases / Synthases (FAAH & PM20D1) Endogenous->Enzymes Enzymatic Hydrolysis Receptors GPCR Signaling (GPR18, GPR55) Endogenous->Receptors Agonist Binding Metabolites Fatty Acids + Glycine Enzymes->Metabolites Degradation Products Synthetic Synthetic Anilide Probe (CAS 1389034-62-1) Synthetic->Enzymes Competitive Inhibition Synthetic->Receptors Receptor Profiling

Mechanistic pathway illustrating the interaction of synthetic anilide derivatives with FAAH and GPCRs.

Self-Validating Synthetic Methodology

To ensure absolute structural integrity, the synthesis of this compound must be approached via a controlled, two-step amidation sequence. This protocol is designed as a self-validating system, incorporating specific analytical checkpoints to prevent downstream contamination.

Step 1: Synthesis of the Anilide Core (2-Amino-N-phenylacetamide)

Causality of Reagents: We utilize N-Boc-glycine to prevent uncontrolled oligomerization of the amino acid. EDC·HCl is selected as the coupling agent because its urea byproduct is water-soluble, allowing for a seamless aqueous workup. HOBt is added to form a highly reactive intermediate ester, which suppresses the formation of inactive N-acylureas and accelerates aminolysis by the weakly nucleophilic aniline.

  • Coupling: Dissolve N-Boc-glycine (1.0 eq) and HOBt (1.2 eq) in anhydrous dichloromethane (DCM). Add EDC·HCl (1.2 eq) and stir for 15 minutes at room temperature to pre-form the active ester.

  • Aminolysis: Add aniline (1.1 eq) followed by N,N-Diisopropylethylamine (DIPEA, 2.0 eq). Stir for 12 hours.

  • Workup: Wash the organic layer sequentially with 1M HCl (to remove unreacted aniline and EDC-urea), saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.

  • Deprotection: Resuspend the intermediate in a 20% Trifluoroacetic acid (TFA) in DCM solution. Stir for 2 hours to cleave the Boc group. Concentrate in vacuo to yield the TFA salt of 2-amino-N-phenylacetamide.

  • Validation Checkpoint: Perform Thin-Layer Chromatography (TLC). A successful deprotection will yield a baseline spot that turns deep purple upon heating with a Ninhydrin stain (confirming the presence of a primary amine).

Step 2: N-Acylation with Octanoyl Chloride

Causality of Reagents: Octanoyl chloride is highly reactive and prone to hydrolysis. The reaction must be kept strictly anhydrous. DIPEA is used in excess because it serves a dual purpose: it neutralizes the TFA salt to liberate the free amine, and it acts as an acid scavenger to neutralize the HCl generated during the acylation, preventing the protonation of the product.

  • Reaction Setup: Dissolve the 2-amino-N-phenylacetamide TFA salt (1.0 eq) in anhydrous DCM. Add DIPEA (3.0 eq) and cool the system to 0 °C in an ice bath to control the exothermic reaction.

  • Acylation: Add octanoyl chloride (1.1 eq) dropwise over 10 minutes. Allow the reaction to slowly warm to room temperature and stir for 4 hours.

  • Purification: Quench with water. Extract with DCM. Wash the organic layer with 1M HCl, saturated NaHCO₃, and brine. Dry and concentrate. Purify via silica gel flash chromatography (Hexanes:EtOAc gradient).

  • Validation Checkpoint: Analyze the purified fraction via LC-MS (ESI+). The expected mass-to-charge ratio (m/z) for [M+H]⁺ is 277.2 . Confirm structural connectivity via ¹H-NMR (look for the distinct triplet of the terminal methyl group at ~0.88 ppm and the multiplet of the 5 aromatic protons at ~7.1-7.5 ppm).

Functional Validation: FAAH Competitive Inhibition Assay

To validate the biological utility of the synthesized probe, it must be tested against its primary putative target, FAAH. This continuous fluorometric assay is designed to measure the competitive inhibition of the synthetic anilide against a known substrate.

Causality of Assay Conditions: The assay buffer is maintained at pH 9.0 and includes 0.1% Triton X-100. Because FAAH is an integral membrane protein, the alkaline pH matches its catalytic optimum, while the Triton X-100 forms micelles that mimic the lipid bilayer, keeping the enzyme solubilized and active.

Step-by-Step Protocol:

  • Preparation: Prepare an assay buffer consisting of 50 mM Tris-HCl (pH 9.0), 1 mM EDTA, and 0.1% Triton X-100.

  • Enzyme Incubation: In a black 96-well microplate, add recombinant human FAAH (final concentration ~1 nM) to the assay buffer.

  • Compound Addition: Add varying concentrations of the synthetic anilide (CAS 1389034-62-1) ranging from 1 nM to 100 µM. Include a vehicle control (DMSO) and a positive control (e.g., URB597, a known FAAH inhibitor) to validate assay sensitivity. Incubate at 37 °C for 15 minutes to allow for binding equilibrium.

  • Substrate Initiation: Add the fluorogenic substrate AMC-arachidonoyl amide (10 µM final concentration) to all wells.

  • Kinetic Read: Immediately transfer the plate to a fluorescence microplate reader. Measure fluorescence continuously (Excitation: 340 nm / Emission: 460 nm) for 30 minutes at 37 °C.

  • Data Analysis: Calculate the initial velocity (V₀) from the linear portion of the fluorescence-time curve. Plot V₀ against the log concentration of the inhibitor and use non-linear regression to determine the IC₅₀ value.

References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 84290, Capryloyl Glycine." PubChem. URL:[Link]

  • Kim, J. et al. "Cooperative enzymatic control of N-acyl amino acids by PM20D1 and FAAH." eLife (2020). URL: [Link]

  • Battista, N. et al. "N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes." International Journal of Molecular Sciences (2019). URL:[Link]

Exploratory

A Guide to the Calculation of Molecular Weight and Exact Mass for N-(2-Oxo-2-(phenylamino)ethyl)octanamide

A Technical Overview for Drug Development Professionals, Researchers, and Scientists In the landscape of pharmaceutical research and development, the precise characterization of chemical entities is paramount. For a comp...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Overview for Drug Development Professionals, Researchers, and Scientists

In the landscape of pharmaceutical research and development, the precise characterization of chemical entities is paramount. For a compound such as N-(2-Oxo-2-(phenylamino)ethyl)octanamide, a thorough understanding of its fundamental physicochemical properties is the bedrock upon which further investigation is built. This guide provides an in-depth exploration of two of these critical parameters: molecular weight and exact mass. While often used interchangeably in general chemical discourse, these terms have distinct definitions and applications, particularly in the context of modern analytical techniques like mass spectrometry.

This document will elucidate the theoretical underpinnings and practical calculations for both molecular weight and exact mass, using N-(2-Oxo-2-(phenylamino)ethyl)octanamide as a central example. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge to accurately calculate and interpret these values, ensuring data integrity and facilitating seamless scientific communication.

The Subject Compound: N-(2-Oxo-2-(phenylamino)ethyl)octanamide

To embark on our calculations, we must first establish the molecular formula of our target compound. Based on its chemical name, the structure consists of an octanamide group linked to a phenylamino-substituted acetyl group. A detailed structural analysis reveals a molecular formula of:

C₁₆H₂₄N₂O₂

This formula is the cornerstone of our subsequent calculations.

Distinguishing Molecular Weight from Exact Mass

At the heart of this guide lies the crucial distinction between molecular weight and exact mass. The divergence of these two values stems from the natural existence of isotopes for most elements.

  • Molecular Weight (or Molar Mass) : This value represents the weighted average mass of a molecule based on the natural abundance of its constituent isotopes.[1] The atomic weights listed on the periodic table are themselves weighted averages of the isotopic masses of each element.[2][3] Consequently, the molecular weight is calculated using these standard atomic weights.[4][5] It is typically expressed in grams per mole ( g/mol ).[][7]

  • Exact Mass (or Monoisotopic Mass) : In contrast, the exact mass is the calculated mass of a molecule using the mass of the most abundant isotope of each element.[1][8] This value does not consider isotopic abundances and is a theoretical calculation based on the specific masses of these individual isotopes.[9] High-resolution mass spectrometry is an analytical technique that can measure the exact mass of a molecule, making this value particularly important for compound identification and structural elucidation.[8] It is expressed in Daltons (Da) or unified atomic mass units (u).[1]

Calculation Protocol: A Step-by-Step Approach

The following sections detail the methodologies for calculating both the molecular weight and the exact mass of N-(2-Oxo-2-(phenylamino)ethyl)octanamide (C₁₆H₂₄N₂O₂).

Part 1: Molecular Weight Calculation

The calculation of molecular weight is a summation of the standard atomic weights of all atoms in the molecule.[10]

Step 1: Deconstruct the Molecular Formula

First, we identify the number of atoms of each element present in the molecular formula C₁₆H₂₄N₂O₂:

  • Carbon (C): 16 atoms

  • Hydrogen (H): 24 atoms

  • Nitrogen (N): 2 atoms

  • Oxygen (O): 2 atoms

Step 2: Compile Standard Atomic Weights

Next, we gather the standard atomic weights for each of these elements from authoritative sources such as the International Union of Pure and Applied Chemistry (IUPAC).[3]

ElementSymbolStandard Atomic Weight ( g/mol )
CarbonC12.011
HydrogenH1.008
NitrogenN14.007
OxygenO15.999

Step 3: Calculate the Total Mass for Each Element

We then multiply the number of atoms of each element by its respective standard atomic weight.[5]

  • Mass of Carbon = 16 * 12.011 g/mol = 192.176 g/mol

  • Mass of Hydrogen = 24 * 1.008 g/mol = 24.192 g/mol

  • Mass of Nitrogen = 2 * 14.007 g/mol = 28.014 g/mol

  • Mass of Oxygen = 2 * 15.999 g/mol = 31.998 g/mol

Step 4: Sum the Masses to Determine the Molecular Weight

Finally, we sum the masses of all the elements to obtain the molecular weight of the compound.[11]

Molecular Weight = 192.176 + 24.192 + 28.014 + 31.998 = 276.38 g/mol

Part 2: Exact Mass Calculation

The calculation of exact mass requires the use of the masses of the most abundant isotopes of the constituent elements.[8][12]

Step 1: Identify the Most Abundant Isotopes and Their Masses

For the elements in our compound, the most abundant isotopes and their precise masses are:

ElementMost Abundant IsotopeMonoisotopic Mass (Da)
Carbon¹²C12.000000
Hydrogen¹H1.007825
Nitrogen¹⁴N14.003074
Oxygen¹⁶O15.994915

Step 2: Calculate the Total Mass for Each Isotope

Similar to the molecular weight calculation, we multiply the number of atoms of each element by its monoisotopic mass.

  • Mass of ¹²C = 16 * 12.000000 Da = 192.000000 Da

  • Mass of ¹H = 24 * 1.007825 Da = 24.187800 Da

  • Mass of ¹⁴N = 2 * 14.003074 Da = 28.006148 Da

  • Mass of ¹⁶O = 2 * 15.994915 Da = 31.989830 Da

Step 3: Sum the Isotopic Masses to Determine the Exact Mass

The sum of these masses gives us the exact mass of N-(2-Oxo-2-(phenylamino)ethyl)octanamide.[9]

Exact Mass = 192.000000 + 24.187800 + 28.006148 + 31.989830 = 276.183778 Da

Summary of Calculated Values

The following table provides a clear comparison of the calculated molecular weight and exact mass for N-(2-Oxo-2-(phenylamino)ethyl)octanamide.

ParameterCalculated ValueUnits
Molecular Weight276.38 g/mol
Exact Mass276.183778Da

Workflow for Mass Calculation

The logical flow for determining these crucial molecular properties can be visualized as follows:

G cluster_0 Input Data cluster_1 Core Calculations cluster_2 Output Values Compound N-(2-Oxo-2-(phenylamino)ethyl)octanamide Formula Molecular Formula C₁₆H₂₄N₂O₂ Compound->Formula MW_Calc Molecular Weight Calculation (Based on Standard Atomic Weights) Formula->MW_Calc EM_Calc Exact Mass Calculation (Based on Monoisotopic Masses) Formula->EM_Calc MW_Result Molecular Weight 276.38 g/mol MW_Calc->MW_Result EM_Result Exact Mass 276.183778 Da EM_Calc->EM_Result

Caption: Workflow for calculating molecular weight and exact mass.

Conclusion

The accurate calculation of molecular weight and exact mass is a fundamental exercise in chemical and pharmaceutical sciences. For N-(2-Oxo-2-(phenylamino)ethyl)octanamide, the distinction between its molecular weight (276.38 g/mol ) and its exact mass (276.183778 Da) is a clear illustration of the impact of isotopic abundances. While molecular weight is indispensable for stoichiometric calculations in bulk material handling and solution preparation, the exact mass is a critical parameter for high-resolution analytical techniques that provide unequivocal identification of a compound. A firm grasp of both concepts and their calculation is, therefore, essential for the modern researcher.

References

  • BioChemCalc. (n.d.). Exact Mass Calculator | Fast & Free. Retrieved from [Link]

  • ChemCalc. (n.d.). ChemCalc: molecular formula analysis. Retrieved from [Link]

  • wikiHow. (2025, July 3). How to Calculate Molecular Weight. Retrieved from [Link]

  • Michigan State University. (n.d.). Masses. Retrieved from [Link]

  • The ISIC- EPFL mstoolbox. (n.d.). Molecular mass calculator. Retrieved from [Link]

  • University of Missouri. (2026, February 23). Calculating Exact Masses. Retrieved from [Link]

  • St. Olaf College. (n.d.). Exact mass calculater. Retrieved from [Link]

  • Chemicalize. (n.d.). CHNo molar mass. Retrieved from [Link]

  • Wikipedia. (n.d.). Monoisotopic mass. Retrieved from [Link]

  • Dr. Mchem. (2021, October 26). How to calculate CHNO % ,Molecular Formula & Molecular weight of your Organic Compounds! [Video]. YouTube. Retrieved from [Link]

  • Commission on Isotopic Abundances and Atomic Weights. (2024). Standard Atomic Weights. Retrieved from [Link]

  • PubChem. (n.d.). N-[2-(2-hydroxyethoxy)ethyl]octanamide. Retrieved from [Link]

  • IUPAC. (2023). Atomic Weights of the Elements 2023. Retrieved from [Link]

  • PubChem. (n.d.). 2-Oxo-2-(phenylamino)ethyl 3-(dimethylamino)benzoate. Retrieved from [Link]

Sources

Foundational

A Technical Guide to the Predictive Assessment of Blood-Brain Barrier Permeability for Novel Chemical Entities: A Case Study of N-(2-Oxo-2-(phenylamino)ethyl)octanamide

Executive Summary The blood-brain barrier (BBB) represents a critical gatekeeper, controlling the passage of substances into the central nervous system (CNS). While essential for protecting the brain, it poses a signific...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The blood-brain barrier (BBB) represents a critical gatekeeper, controlling the passage of substances into the central nervous system (CNS). While essential for protecting the brain, it poses a significant challenge for the development of drugs targeting neurological disorders. Early and accurate prediction of a compound's ability to cross this barrier is paramount to reducing attrition rates in CNS drug discovery. This guide presents a multi-tiered, integrated strategy for assessing the BBB permeability of novel chemical entities. Using the hypothetical compound N-(2-Oxo-2-(phenylamino)ethyl)octanamide as a case study, we will navigate the logical progression from rapid in silico predictions to robust in vitro validation, providing both the theoretical underpinnings and practical, step-by-step protocols for each stage. The core philosophy of this guide is to empower researchers to make informed decisions by understanding the "why" behind each experimental choice, thereby building a comprehensive and trustworthy permeability profile for any compound of interest.

Introduction: The Impermeable Fortress of the Brain

The BBB is a dynamic interface formed by specialized endothelial cells lining the brain's capillaries, which are sealed by complex tight junctions that severely restrict paracellular movement.[1] This physical barrier is further fortified by a "biochemical barrier" of enzymes and active efflux transporters, such as P-glycoprotein (P-gp), which actively pump xenobiotics back into the bloodstream.[2][3][4] Consequently, for a CNS drug to be effective, it must possess a specific set of physicochemical properties that allow it to navigate this complex system, primarily through passive transcellular diffusion.[1][5]

The failure to adequately assess BBB penetration in the early stages of drug discovery is a major contributor to the high failure rate of CNS drug candidates. This guide uses N-(2-Oxo-2-(phenylamino)ethyl)octanamide, a novel hypothetical molecule, to illustrate a systematic and evidence-based approach to permeability prediction.

Case Study Molecule: N-(2-Oxo-2-(phenylamino)ethyl)octanamide

  • Structure: CH₃(CH₂)₆CONHCH₂C(=O)NHC₆H₅

  • Rationale: This structure, an N-acylated amino acid derivative, represents a common scaffold in medicinal chemistry. Its properties are not immediately obvious as being "CNS-like," making it an excellent candidate for a rigorous, multi-faceted permeability assessment.

Part 1: In Silico Prediction — The First Line of Inquiry

Computational, or in silico, methods provide the fastest and most cost-effective initial assessment of BBB permeability.[6][7] They leverage our understanding of the physicochemical properties that govern passive diffusion to filter and prioritize compounds before committing to resource-intensive laboratory experiments.

Physicochemical Profiling: The Molecular Blueprint

The first step is to calculate the key molecular descriptors that have been shown to correlate with BBB penetration.[1][8] These properties are often evaluated against established guidelines like Lipinski's Rule of Five, which predicts general oral bioavailability, and more specific CNS-focused rules.[9][10][11][12]

Property Predicted Value Significance for BBB Permeability
Molecular Weight (MW) 290.40 g/mol Good. Generally, molecules <400-500 Da have a higher probability of passive diffusion across the BBB.[1]
LogP (Lipophilicity) 2.65Optimal. A LogP around 2 is often considered ideal for CNS drugs, balancing solubility in aqueous blood with lipid membrane permeability.[13]
TPSA (Topological Polar Surface Area) 78.49 ŲBorderline/Acceptable. TPSA is a measure of a molecule's polarity. Values < 90 Ų are generally favored for BBB penetration, with some models suggesting thresholds as low as 79 Ų.[4]
Hydrogen Bond Donors (HBD) 2Good. Fewer HBDs (typically ≤ 3-5) reduce interactions with the aqueous environment, favoring membrane transit.[10][14]
Hydrogen Bond Acceptors (HBA) 3Good. Fewer HBAs (typically ≤ 5-10) are preferred.[10]

Initial Assessment: Based on these properties, N-(2-Oxo-2-(phenylamino)ethyl)octanamide appears to be a plausible candidate for BBB penetration. It respects the molecular weight and hydrogen bonding guidelines and has an optimal lipophilicity. Its TPSA is on the higher end of the ideal range, which warrants further investigation.

Established Predictive Models

Beyond simple property rules, more sophisticated models can provide a more nuanced prediction.

  • The BOILED-Egg Model: This intuitive model plots TPSA versus lipophilicity (WLOGP) to predict passive gastrointestinal absorption (the "white") and BBB penetration (the "yolk").[4][15][16] A compound falling within the yolk is predicted to be BBB-permeant.

  • P-gp Substrate Prediction: Efflux by P-glycoprotein is a major reason why lipophilic molecules fail to accumulate in the brain.[2][17][18] Several in silico models can predict the likelihood of a compound being a P-gp substrate.

Prediction Summary for N-(2-Oxo-2-(phenylamino)ethyl)octanamide:

Model Prediction Interpretation
Physicochemical Rules CNS Permeant (+)The molecule adheres to most rules for MW, LogP, and hydrogen bonding.
BOILED-Egg Model CNS Permeant (+)The combination of its TPSA and LogP places it within the "yolk," indicating a high probability of passive brain penetration.[16][19]
P-gp Substrate Model Non-substrate (-)The model predicts that the molecule is unlikely to be actively removed from the brain by P-glycoprotein.

The in silico data strongly suggests our candidate molecule is capable of crossing the BBB. The next logical step is to confirm this prediction with empirical in vitro data.

start Novel Compound N-(...)-octanamide physchem Calculate Physicochemical Properties (MW, LogP, TPSA...) start->physchem rules Evaluate vs. CNS Heuristics (e.g., MW < 400, TPSA < 90) physchem->rules models Apply Predictive Models (e.g., BOILED-Egg) physchem->models efflux Predict P-gp Substrate Liability physchem->efflux decision Integrated Prediction: Likely Permeant? rules->decision models->decision efflux->decision invitro Proceed to In Vitro Testing decision->invitro Yes redesign Redesign Compound decision->redesign No

In Silico Assessment Workflow.

Part 2: In Vitro Validation — From Prediction to Physical Measurement

In vitro models provide the first experimental test of our computational hypotheses. They bridge the gap between pure prediction and complex in vivo systems, offering controlled environments to measure specific permeability mechanisms.[20]

Method 1: Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

Causality & Rationale: The PAMPA-BBB assay is a high-throughput, non-cell-based method that isolates and measures a single crucial parameter: passive transcellular diffusion.[21][22] It uses a synthetic membrane coated with lipids (e.g., porcine brain lipid extract) to mimic the BBB's lipid environment.[23][24][25] This is the perfect first experimental step because its simplicity directly tests the primary hypothesis from our in silico analysis—that the molecule's physicochemical properties enable it to passively diffuse across a lipid barrier. A positive result here would strongly support our initial predictions.

Self-Validating System: The assay's trustworthiness is established by running known standards in parallel. A high-permeability compound (e.g., Testosterone) and a low-permeability compound (e.g., Furosemide) are included. The assay is only considered valid if these standards perform as expected, confirming the integrity of the artificial membrane.[26]

Experimental Protocol: PAMPA-BBB

  • Preparation:

    • A 96-well filter plate (the "acceptor" plate) is coated with 5 µL of a porcine brain lipid solution in an organic solvent (e.g., dodecane) and the solvent is allowed to evaporate.

    • The wells of a 96-well donor plate are filled with 300 µL of phosphate-buffered saline (PBS) at pH 7.4.

    • The test compound and standards are added to respective donor wells from a DMSO stock to a final concentration of ~50-100 µM (final DMSO concentration should be ≤0.5%).[24]

  • Assay Execution:

    • The acceptor plate is carefully placed onto the donor plate, creating a "sandwich."

    • The sandwich plate is incubated at room temperature for 4-5 hours with gentle agitation.[21]

  • Quantification:

    • After incubation, the plates are separated.

    • The concentrations of the compound in both the donor and acceptor wells are determined using a suitable analytical method, typically LC-MS/MS or UV-Vis spectrophotometry.[26]

  • Calculation:

    • The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = [-ln(1 - CA/Ceq)] * (VD * VA) / ((VD + VA) * Area * Time) Where CA is the concentration in the acceptor well, Ceq is the equilibrium concentration, VD and VA are the volumes of the donor and acceptor wells, Area is the surface area of the membrane, and Time is the incubation time.

    • Compounds are typically classified as:

      • CNS+ (High Permeability): Papp > 4.0 x 10⁻⁶ cm/s[26]

      • CNS- (Low Permeability): Papp < 2.0 x 10⁻⁶ cm/s[26]

      • CNS+/- (Borderline): Papp between 2.0 and 4.0 x 10⁻⁶ cm/s

cluster_prep 1. Preparation cluster_run 2. Execution cluster_analysis 3. Analysis prep1 Coat Acceptor Plate with Brain Lipids prep2 Fill Donor Plate with Buffer + Compound run1 Assemble 'Sandwich' (Acceptor on Donor) prep2->run1 run2 Incubate 4-5 hours (Room Temperature) run1->run2 ana1 Separate Plates run2->ana1 ana2 Quantify Compound (LC-MS/MS) ana1->ana2 ana3 Calculate Papp Value ana2->ana3 seed Seed hCMEC/D3 cells on Transwell inserts culture Culture to confluence (7-10 days) seed->culture teer Confirm Barrier Integrity (Measure TEER > 100 Ω·cm²) culture->teer assay Perform Bidirectional Permeability Assay (A→B and B→A) teer->assay quantify Quantify Compound (LC-MS/MS) assay->quantify calculate Calculate Papp (A→B, B→A) and Efflux Ratio (ER) quantify->calculate result Final Assessment: Permeability & Efflux calculate->result

Cell-Based Transwell Assay Workflow.

Part 3: In Vivo Confirmation — The Gold Standard (Conceptual Overview)

While in vitro data provides strong evidence, the ultimate confirmation of BBB permeability must come from in vivo studies. [20][27][28]These methods are complex and resource-intensive, reserved for lead candidates that have shown significant promise in earlier stages.

Common Techniques:

  • In Situ Brain Perfusion: This technique involves surgically isolating the blood supply to the brain of an anesthetized rodent and perfusing it with a solution containing the test compound. [29]It provides a direct measure of the rate of uptake into the brain, independent of peripheral metabolism.

  • Brain-to-Plasma Concentration Ratio (Kp): A simple and common method where the compound is administered systemically to an animal. [14]After a set time, the concentrations of the compound in the brain tissue and blood plasma are measured, and the ratio is calculated. A higher Kp value indicates greater brain penetration.

  • Microdialysis: This advanced technique involves implanting a semi-permeable probe into a specific brain region to sample the extracellular fluid. It allows for the measurement of unbound, pharmacologically active drug concentrations in the brain over time. [27] The choice of in vivo method depends on the specific question being asked, but all serve to validate the integrated predictions from in silico and in vitro models in a fully physiological system. [30]

Synthesis and Integrated Assessment

The power of this multi-tiered approach lies in the synthesis of all data points. Each stage validates or challenges the previous one, building a comprehensive profile of the molecule's behavior.

Predicted Outcome for N-(2-Oxo-2-(phenylamino)ethyl)octanamide:

Method Parameter Predicted Result Interpretation
In Silico Physicochemical ProfileFavorableGood starting point; meets most criteria.
BOILED-Egg ModelCNS Permeant (+)High probability of passive diffusion.
P-gp Substrate PredictionNon-substrate (-)Unlikely to be removed by P-gp efflux.
In Vitro PAMPA-BBBPapp ≈ 5.5 x 10⁻⁶ cm/sHigh Permeability. Confirms the molecule can passively cross a lipid barrier, validating in silico predictions.
hCMEC/D3 TranswellPapp (A→B) ≈ 4.8 x 10⁻⁶ cm/sHigh Permeability. Confirms passage across a biological barrier with tight junctions.
hCMEC/D3 TranswellEfflux Ratio ≈ 1.2No Efflux. An ER close to 1 confirms the compound is not a substrate for major efflux pumps, validating the in silico prediction.

References

  • Lipinski's rule of five – Knowledge and References. Taylor & Francis. Retrieved from: [Link]

  • Garg, P. & Verma, J. (2005). In Silico Prediction of Blood Brain Barrier Permeability: An Artificial Neural Network Model. Journal of Chemical Information and Modeling. Retrieved from: [Link]

  • Lipinski's rule of five. Wikipedia. Retrieved from: [Link]

  • Lipinski's Rule of 5 in Modern Drug Discovery. Zenovel. Retrieved from: [Link]

  • Shityakov, S., et al. (2020). The Application of in silico Methods for Prediction of Blood-Brain Barrier Permeability of Small Molecule PET Tracers. Pharmaceuticals. Retrieved from: [Link]

  • Lv, H., et al. (2023). A review on in vitro model of the blood-brain barrier (BBB) based on hCMEC/D3 cells. Frontiers in Neuroscience. Retrieved from: [Link]

  • Chen, Y., & Liu, L. (2012). Blood-Brain Barrier (BBB) Permeability and Transport Measurement In Vitro and In Vivo. In Brain Edema (pp. 355-363). Springer, Vienna. Retrieved from: [Link]

  • BDDCS, the Rule of 5 and Drugability. PMC - NIH. Retrieved from: [Link]

  • How Do Transwell and TEER Assays Help Us Understand Biological Barrier Function?. Advanced BioMatrix. Retrieved from: [Link]

  • Narayanan, R. & Gunturi, S. (2012). In-silico prediction of blood–brain barrier permeability. Journal of the Taiwan Institute of Chemical Engineers. Retrieved from: [Link]

  • In Silico Prediction of Blood-Brain Barrier Permeability of Chemical Compounds through Molecular Feature Modeling. arXiv. Retrieved from: [Link]

  • Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Sai Life Sciences. Retrieved from: [Link]

  • Measuring Trans Epithelial Electrical Resistances (TEER). University of Chicago. Retrieved from: [Link]

  • Pandey, S., et al. (2025). Physicochemical determinants of blood brain barrier penetrating molecules. Research Journal of Pharmacy and Technology. Retrieved from: [Link]

  • In vivo measurement of blood-brain barrier permeability. PubMed. Retrieved from: [Link]

  • The hCMEC/D3 cell line as a model of the human blood brain barrier. PubMed. Retrieved from: [Link]

  • Enhancing Blood–Brain Barrier Penetration Prediction by Machine Learning-Based Integration of Novel and Existing, In Silico and Experimental Molecular Parameters from a Standardized Database. ACS Publications. Retrieved from: [Link]

  • In vivo methods for imaging blood–brain barrier function and dysfunction. PMC. Retrieved from: [Link]

  • Explaining Blood–Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms. ACS Publications. Retrieved from: [Link]

  • Physicochemical Selectivity of the BBB Microenvironment Governing Passive Diffusion—Matching with a Porcine Brain Lipid Extract Artificial Membrane Permeability Model. PMC. Retrieved from: [Link]

  • Selecting Good 'Drug-Like' Properties to Optimize Small Molecule Blood-Brain Barrier Penetration. ResearchGate. Retrieved from: [Link]

  • P-Glycoprotein Function at the Blood–Brain Barrier: Effects of Age and Gender. PMC - NIH. Retrieved from: [Link]

  • Immortalized Human Brain Endothelial Cell Line HCMEC/D3 as a Model of the Blood-Brain Barrier Facilitates In Vitro Studies of Central Nervous System Infection by Cryptococcus neoformans. ASM Journals. Retrieved from: [Link]

  • What characteristics of compounds cross the blood-brain barrier?. Patsnap Synapse. Retrieved from: [Link]

  • Co-culture model consisting of human brain microvascular endothelial and peripheral blood mononuclear cells. PMC. Retrieved from: [Link]

  • An In Vivo Blood-brain Barrier Permeability Assay in Mice Using Fluorescently Labeled Tracers. JoVE. Retrieved from: [Link]

  • HIA and BBB permeability assessment of target-based screened compounds using the Egan Egg model. ResearchGate. Retrieved from: [Link]

  • What is TEER?. Axion Biosystems. Retrieved from: [Link]

  • Regulation of P-Glycoprotein in the Brain. MDPI. Retrieved from: [Link]

  • P-glycoprotein mediated efflux limits substrate and drug uptake in a preclinical brain metastases of breast cancer model. Frontiers. Retrieved from: [Link]

  • Blood-Brain Barrier hCMEC/D3 Cell Line | SCC066. Merck Millipore. Retrieved from: [Link]

  • P-Glycoprotein Mediated Efflux Limits the Transport of the Novel Anti-Parkinson's Disease Candidate Drug FLZ across the Physiological and PD Pathological In Vitro BBB Models. PLOS One. Retrieved from: [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Creative Bioarray. Retrieved from: [Link]

  • In vivo Methods for the Measurement of Blood-Brain Barrier Permeability of Drugs. ResearchGate. Retrieved from: [Link]

  • The role of the efflux transporter, P-glycoprotein, at the blood-brain barrier in drug discovery. Drug Discovery Today: Technologies. Retrieved from: [Link]

  • A BOILED-Egg To Predict Gastrointestinal Absorption and Brain Penetration of Small Molecules. PMC. Retrieved from: [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA) BBB Kit. BioAssay Systems. Retrieved from: [Link]

  • Measurements of transepithelial electrical resistance (TEER) are affected by junctional length in immature epithelial monolayers. PMC. Retrieved from: [Link]

  • Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates. PMC. Retrieved from: [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA) Platform. Paralab. Retrieved from: [Link]

  • TEER measurement techniques for in vitro barrier model systems. PMC. Retrieved from: [Link]

  • Prediction of BBB permeability using PAMPA assay. OMICS International. Retrieved from: [Link]

  • A BOILED-Egg To Predict Gastrointestinal Absorption and Brain Penetration of Small Molecules. Wiley Online Library. Retrieved from: [Link]

  • The BOILED-Egg allows for intuitive evaluation of passive... ResearchGate. Retrieved from: [Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols for the Solubilization of N-(2-Oxo-2-(phenylamino)ethyl)octanamide in Cell Culture Assays

Introduction: A Framework for Novel Lipophilic Compounds This document provides a comprehensive, first-principles-based guide for researchers to systematically develop a robust and reproducible protocol for the dissoluti...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Framework for Novel Lipophilic Compounds

This document provides a comprehensive, first-principles-based guide for researchers to systematically develop a robust and reproducible protocol for the dissolution of N-(2-Oxo-2-(phenylamino)ethyl)octanamide, or other similarly lipophilic and uncharacterized compounds, for use in cell culture. The methodologies described herein are designed to ensure compound stability, maximize bioavailability in the culture medium, and minimize solvent-induced artifacts, thereby preserving the scientific integrity of the experimental results.

Pillar 1: Understanding the Physicochemical Challenge

The primary obstacle in preparing N-(2-Oxo-2-(phenylamino)ethyl)octanamide for cell-based assays is its predicted low aqueous solubility. Introducing a lipophilic compound directly into a complex aqueous environment like a cell culture medium will inevitably lead to precipitation, non-homogenous distribution, and an inaccurate effective concentration, rendering any experimental data unreliable.

To overcome this, a common and effective strategy is to first dissolve the compound in a water-miscible organic solvent at a high concentration to create a stock solution . This stock solution is then serially diluted into the cell culture medium to achieve the desired final working concentration. The final concentration of the organic solvent in the medium must be kept to a minimum to avoid cytotoxicity.[3][4]

The solvent of choice must meet several criteria:

  • High solubilizing power for the compound.

  • Miscibility with water and cell culture medium.

  • Low toxicity to the cell line being used at the final working concentration.

Dimethyl sulfoxide (DMSO) is the most widely used solvent for this purpose due to its exceptional solubilizing capacity for a wide range of lipophilic compounds and its relatively low toxicity at concentrations typically below 0.5% (v/v).[3][5][6] Ethanol is another common alternative, though it can sometimes exhibit higher cytotoxicity depending on the cell line.[4][7][8]

Pillar 2: A Validating System for Protocol Development

The following sections outline a systematic workflow to develop a validated dissolution protocol. This process begins with empirical solubility testing and culminates in the preparation of non-toxic working solutions.

Experimental Workflow Overview

G cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Stock Solution Preparation cluster_2 Phase 3: Safety & Validation cluster_3 Phase 4: Assay Preparation A Small-Scale Solubility Screening B Select Optimal Solvent (e.g., DMSO, Ethanol) A->B Assess solubility in various solvents C Prepare High-Concentration Stock Solution (e.g., 10-20 mM) D Store Aliquots at -20°C or -80°C C->D E Determine Maximum Tolerated Solvent Concentration F Establish Final Solvent Limit (e.g., ≤0.1% v/v) E->F Cell viability assay G Prepare Working Solutions by Serial Dilution H Perform Cell-Based Assay G->H Include vehicle control

Caption: Overall workflow for developing a dissolution protocol.

Protocol 1: Small-Scale Solubility Screening

This initial step is critical to identify the most effective solvent for N-(2-Oxo-2-(phenylamino)ethyl)octanamide.

Materials:

  • N-(2-Oxo-2-(phenylamino)ethyl)octanamide powder

  • Cell culture-grade Dimethyl Sulfoxide (DMSO)

  • Cell culture-grade Ethanol (200 proof)

  • Sterile 1.5 mL microcentrifuge tubes

  • Vortex mixer

  • Water bath or heat block (optional)

Procedure:

  • Weigh approximately 1-2 mg of the compound into separate sterile microcentrifuge tubes.

  • To the first tube, add the primary solvent of choice, DMSO, in small increments (e.g., 10-20 µL).

  • After each addition, vortex the tube vigorously for 1-2 minutes to facilitate dissolution.[9]

  • Visually inspect the solution against a dark background for any undissolved particulate matter.

  • If the compound does not fully dissolve, you may gently warm the solution to 37°C for 5-10 minutes, followed by vortexing.[9][10] Caution: Use heat only if you have preliminary data suggesting the compound is heat-stable.

  • Continue adding solvent incrementally until the compound is fully dissolved. Record the total volume of solvent used to estimate the approximate solubility.

  • Repeat steps 2-6 with ethanol in a separate tube.

  • Select the solvent that dissolves the compound to the highest concentration with the least volume. For most lipophilic compounds, this will likely be DMSO.

Protocol 2: Preparation of a High-Concentration Stock Solution (10 mM in DMSO)

Once the optimal solvent is determined (presumed to be DMSO for this protocol), a precisely concentrated stock solution can be prepared.

Materials:

  • N-(2-Oxo-2-(phenylamino)ethyl)octanamide (Molecular Weight to be determined by user)

  • Sterile, cell culture-grade DMSO

  • Sterile, amber glass vial or microcentrifuge tube wrapped in foil

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Calculate Required Mass: Determine the molecular weight (MW) of N-(2-Oxo-2-(phenylamino)ethyl)octanamide. Use the following formula to calculate the mass needed for your desired stock concentration and volume (e.g., 10 mM in 1 mL): Mass (mg) = 10 mmol/L * 0.001 L * MW ( g/mol )

  • Weigh Compound: In a chemical fume hood, carefully weigh the calculated mass of the compound and transfer it to a sterile amber vial.

  • Dissolve in DMSO: Add the calculated volume of sterile DMSO (e.g., 1 mL) to the vial.

  • Ensure Complete Dissolution: Secure the cap and vortex thoroughly until the solution is clear and free of any visible particles. If necessary, brief sonication in a water bath can be used to aid dissolution.[10]

  • Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store at -20°C or -80°C to minimize freeze-thaw cycles.[3]

Protocol 3: Determining Maximum Tolerated Solvent Concentration

Before treating cells with the compound, it is imperative to determine the highest concentration of the solvent (vehicle) that does not impact cell viability. This establishes the baseline for a valid vehicle control in your experiments.

Materials:

  • Your specific cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • Cell viability assay reagent (e.g., MTT, XTT, or a resazurin-based assay)

  • Sterile DMSO

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a density appropriate for a 24-72 hour viability assay. Allow cells to adhere overnight.

  • Prepare Solvent Dilutions: In complete cell culture medium, prepare a range of DMSO concentrations (e.g., 2%, 1%, 0.5%, 0.25%, 0.1%, 0.05%, and a medium-only control).

  • Treatment: Remove the old medium from the cells and replace it with the medium containing the different DMSO concentrations. Ensure each concentration is tested in triplicate or quadruplicate.

  • Incubation: Incubate the plate for the intended duration of your compound exposure experiment (e.g., 24, 48, or 72 hours).

  • Assess Viability: At the end of the incubation period, perform the cell viability assay according to the manufacturer's instructions.

  • Analyze Data: Calculate the percent viability for each DMSO concentration relative to the medium-only control. The highest concentration of DMSO that does not cause a significant decrease in cell viability is your maximum tolerated solvent concentration. For most cell lines, this is typically ≤0.5%, with ≤0.1% being the preferred and safer limit.[3][6]

SolventTypical Max Concentration (v/v)Notes
DMSO 0.1% - 0.5% Cell line dependent; toxicity can increase with exposure time.[5][6]
Ethanol 0.1% - 0.5% Can be more cytotoxic than DMSO for some cell lines.[4][7][8]
Protocol 4: Preparation of Working Solutions

This final protocol details the dilution of the high-concentration stock into the cell culture medium for treating your cells.

Key Principle: To avoid precipitation, always add the concentrated stock solution to the larger volume of cell culture medium while gently mixing. Never add the medium directly to the small volume of stock solution.

Procedure:

  • Thaw Stock Solution: Thaw one aliquot of your 10 mM stock solution at room temperature.

  • Pre-warm Medium: Warm the required volume of complete cell culture medium to 37°C in a water bath.

  • Perform Serial Dilutions: It is best practice to perform one or more intermediate dilutions to avoid errors associated with pipetting very small volumes and to minimize rapid concentration changes that can cause precipitation.[3]

Caption: Example of a two-step serial dilution workflow.

Example: Preparing a 10 µM Working Solution

  • To prepare a 100 µM intermediate solution, add 2 µL of the 10 mM stock solution to 198 µL of pre-warmed medium. Mix gently by pipetting.

  • To prepare the final 10 µM working solution, add 100 µL of the 100 µM intermediate solution to 900 µL of pre-warmed medium.

  • The final DMSO concentration in this example would be 0.1%.

  • Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO used for the highest concentration of your compound to an equal volume of medium. In the example above, this would be 1 µL of DMSO in 1 mL of medium (0.1% DMSO).

  • Immediately add the working solutions and the vehicle control to your cells.

Troubleshooting

  • Precipitation in Culture Medium: If the compound precipitates upon dilution, the final concentration may be too high.

    • Solution 1: Lower the final working concentration.

    • Solution 2: Prepare a lower concentration stock solution (e.g., 1 mM instead of 10 mM) and adjust dilutions accordingly. This increases the total volume of stock added, which can sometimes aid solubility.[4]

  • Inconsistent Results: This may be due to incomplete dissolution of the stock solution or precipitation during dilution.

    • Solution: Always ensure your stock solution is completely clear before use. Warm it briefly to 37°C if any crystals have formed during storage. When diluting, add the stock to the medium while gently swirling the tube/plate.

References

  • Using live-cell imaging in cell counting — The cytotoxicity of DMSO | Case studies. Link

  • DMSO as a Cryoprotectant in Cell Culture: Uses, Toxicity, and Best Practices. Link

  • Toxicity of ethanol in low concentrations. Experimental evaluation in cell culture. PubMed. Link

  • Until what percentage does DMSO remain not toxic to cells.? ResearchGate. Link

  • Cytotoxicity of millimolar concentrations of ethanol on HepG2 human tumor cell line compared to normal rat hepatocytes in vitro. PubMed. Link

  • Cytotoxic effect of ethanol on each cell line. Cell viability of each... ResearchGate. Link

  • Compound Handling Instructions. MCE. Link

  • Cell Culture FAQ: How does DMSO affect your cells? Eppendorf. Link

  • Toxicity of Ethanol in Low Concentrations. Semantic Scholar. Link

  • Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy. Link

  • Impact of DMSO And Freezing Technique in Developing a High Cell Density Cryopreservation Process for Upstream Bioprocessing. Sigma-Aldrich. Link

  • Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. PMC. Link

  • A Technical Guide to the Solubility and Stability Testing of C29H25Cl2NO4. Benchchem. Link

  • Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Emulate Bio. Link

  • Stock Solutions. Cold Spring Harbor Laboratory Press. Link

  • Small-Molecule Drug Preparation for Cell Culture: Core Principles and. AntBio. Link

  • Preparing SC-560 Stock Solution for Cell Culture: An Application Note and Protocol. Benchchem. Link

  • ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. National Institute of Environmental Health Sciences. Link

  • 4 Ways Drug Solubility Testing Helps Discovery & Development. WuXi AppTec. Link

  • PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. World Health Organization. Link

  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Contract Pharma. Link

  • Controlled delivery of lipophilic agents to cell cultures for in vitro toxicity and biocompatibility assays. PubMed. Link

  • Acceptable solvents for in vitro drug solutions or in vivo... | Download Table. ResearchGate. Link

  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. WuXi AppTec DMPK. Link

  • How to dissolve a lipophilic compund in media? ResearchGate. Link

  • Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats. J-Stage. Link

  • Formulation for fast dissolution of lipophilic compounds. Google Patents. Link

  • Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. PubMed. Link

  • Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. MDPI. Link

  • Synthesis and Evaluation of the Antioxidant Activity of Lipophilic Phenethyl Trifluoroacetate Esters by In Vitro ABTS, DPPH and in Cell-Culture DCF Assays. MDPI. Link

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Application

Application Note: Standardized Preparation of N-(2-Oxo-2-(phenylamino)ethyl)octanamide Stock Solutions in DMSO

Abstract This comprehensive guide details the standardized protocol for the preparation of N-(2-Oxo-2-(phenylamino)ethyl)octanamide stock solutions using dimethyl sulfoxide (DMSO) as the solvent. The accuracy and reprodu...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This comprehensive guide details the standardized protocol for the preparation of N-(2-Oxo-2-(phenylamino)ethyl)octanamide stock solutions using dimethyl sulfoxide (DMSO) as the solvent. The accuracy and reproducibility of in vitro and in vivo experiments are critically dependent on the precise and consistent preparation of compound stock solutions. This document provides a step-by-step methodology, calculations, safety precautions, and best practices for quality control and storage to ensure the integrity and stability of the prepared solutions.

Introduction: The Importance of Accurate Stock Solutions

N-(2-Oxo-2-(phenylamino)ethyl)octanamide is a small molecule of interest in various research and drug development applications. Dimethyl sulfoxide (DMSO) is the solvent of choice for a vast array of nonpolar and polar small molecules due to its high solubilizing capacity and miscibility with aqueous media used in biological assays.[1][2] However, the very properties that make DMSO an excellent solvent also necessitate careful handling to ensure experimental success. Factors such as solvent purity, water content, and storage conditions can significantly impact the stability and integrity of the dissolved compound.[3]

The protocol herein is designed to be a self-validating system, mitigating common sources of error and ensuring the generation of reliable and reproducible data.

Physicochemical Properties and Material Specifications

Accurate stock solution preparation begins with a thorough understanding of the compound and solvent properties.

Table 1: Physicochemical Data and Material Grades

ParameterSpecificationRationale & Importance
Compound Name N-(2-Oxo-2-(phenylamino)ethyl)octanamide-
Molecular Formula C₁₆H₂₄N₂O₂Required for accurate molecular weight determination.
Molecular Weight (MW) 276.38 g/mol The cornerstone of all molarity-based calculations.
Solvent Dimethyl Sulfoxide (DMSO)Excellent solubilizing agent for amides and other small molecules.[4][5]
DMSO Purity Anhydrous, ≥99.9%DMSO is highly hygroscopic; absorbed water can cause hydrolysis of susceptible compounds and affect solubility.[3][6]
Compound Purity ≥98% (or as specified by supplier)Impurities can have off-target effects in biological assays, confounding results.

Safety Precautions: A Risk-Based Approach

Both N-(2-Oxo-2-(phenylamino)ethyl)octanamide and DMSO require specific handling procedures to ensure laboratory safety. A risk assessment should be completed prior to beginning work.[7]

  • N-(2-Oxo-2-(phenylamino)ethyl)octanamide: The specific toxicological properties of this compound may not be fully characterized. It should be handled as a potentially hazardous substance. Avoid inhalation of powder and direct contact with skin and eyes.[8][9]

  • Dimethyl Sulfoxide (DMSO): DMSO is a combustible liquid and is readily absorbed through the skin.[7][10] It can act as a carrier for other dissolved chemicals, facilitating their entry into the body.[10][11]

    • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate gloves. Nitrile gloves are easily penetrated by DMSO; butyl rubber gloves are recommended for prolonged handling.[7] All weighing and solvent dispensing must be performed inside a certified chemical fume hood.[6]

    • Spill & Emergency Procedures: In case of skin contact, immediately flush the area with copious amounts of water for at least 15 minutes.[6][7] For eye contact, use an emergency eyewash station.[12] Familiarize yourself with the location of safety equipment and the specific emergency procedures for your institution.

Experimental Protocol: Preparation of a 10 mM Stock Solution

This protocol details the preparation of a 10 mM stock solution, a common concentration for primary screening and assay development. Calculations can be adjusted for any desired concentration.

Required Materials and Equipment
  • N-(2-Oxo-2-(phenylamino)ethyl)octanamide powder

  • Anhydrous DMSO (≥99.9%)

  • Analytical balance (readable to 0.01 mg)

  • Sterile, amber glass vials or microcentrifuge tubes with secure caps

  • Calibrated micropipettes (P1000, P200)

  • Vortex mixer

  • (Optional) Bath sonicator

Calculation of Required Mass

The fundamental formula for calculating the mass of the compound is: Mass (g) = Desired Concentration (mol/L) x Desired Volume (L) x Molecular Weight ( g/mol ) [13]

Example Calculation for 1 mL of a 10 mM Stock Solution:

  • Concentration = 10 mM = 0.010 mol/L

  • Volume = 1 mL = 0.001 L

  • Molecular Weight = 276.38 g/mol

Mass (mg) = (0.010 mol/L) x (0.001 L) x (276.38 g/mol ) x (1000 mg/g) = 2.76 mg

Step-by-Step Weighing and Solubilization Procedure

The following workflow is critical for ensuring accuracy and minimizing contamination.

G cluster_prep Preparation cluster_weigh Weighing & Dissolution cluster_qc QC & Storage A 1. Don PPE & Work in Fume Hood B 2. Label Vial (Name, Conc., Date) A->B C 3. Tare Labeled Vial on Balance B->C D 4. Weigh 2.76 mg of Compound C->D E 5. Add 1.0 mL Anhydrous DMSO D->E F 6. Vortex for 1-2 minutes E->F G 7. Visually Inspect for Particulates F->G H 8. (Optional) Sonicate if Needed G->H Incomplete Dissolution I 9. Aliquot into Single-Use Vials G->I Complete Dissolution H->I J 10. Store at -20°C or -80°C I->J

Caption: Workflow for N-(2-Oxo-2-(phenylamino)ethyl)octanamide Stock Preparation.

  • Preparation: Put on all required PPE and perform all subsequent steps in a chemical fume hood. Clearly label a sterile amber vial with the compound name, final concentration (10 mM), solvent (DMSO), and the date of preparation.[1]

  • Weighing: Place the labeled, empty vial on the analytical balance and tare it. Carefully weigh the calculated mass (e.g., 2.76 mg) of N-(2-Oxo-2-(phenylamino)ethyl)octanamide directly into the vial.

  • Solvent Addition: Using a calibrated micropipette, add the calculated volume (e.g., 1.0 mL) of anhydrous DMSO to the vial containing the compound powder.[1]

  • Dissolution: Securely cap the vial and vortex at medium speed for 1-2 minutes.

  • Visual Inspection: After vortexing, visually inspect the solution against a light source. A properly prepared stock solution should be clear and free of any visible particulates.

  • Troubleshooting Insolubility: If particulates remain, sonicate the vial in a bath sonicator for 5-10 minutes. Gentle warming in a water bath (not exceeding 37°C) can also aid dissolution, but the thermal stability of the compound must be considered.[1] Re-inspect for clarity.

Quality Control and Verification

Ensuring the concentration and integrity of the stock solution is a hallmark of good laboratory practice. While direct measurement may not be feasible for every prepared stock, periodic verification is recommended.

  • Spectrophotometry: For chromophore-containing compounds, UV-Vis spectrophotometry can be used to confirm concentration by measuring absorbance at a known λmax, if a reference standard is available.[14]

  • Chromatography: Methods like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are the gold standards for confirming both the identity and purity of the compound in solution.[15][16][17] These methods are particularly useful for validating long-term stability.

Storage and Stability

The chemical stability of compounds in DMSO is influenced by temperature, water content, light, and freeze-thaw cycles.[3]

  • Aliquoting: To prevent degradation from repeated freeze-thaw cycles and to minimize water absorption from atmospheric moisture upon opening, the primary stock solution should be immediately aliquoted into smaller, single-use volumes in tightly sealed amber vials.[18][19]

  • Storage Temperature: Store all aliquots at -20°C or, for enhanced long-term stability, at -80°C.[1][18] DMSO freezes at 18.5°C, so frozen stocks are normal.[2]

  • Thawing: When ready to use, bring an aliquot to room temperature and ensure it is fully thawed and vortexed gently before opening to ensure homogeneity.[2]

  • Working Solutions: When preparing aqueous working solutions for cell-based assays, it is best practice to perform serial dilutions in DMSO first before the final dilution into the aqueous medium. This minimizes the risk of the compound precipitating. The final concentration of DMSO in the assay should typically be kept below 0.5% to avoid solvent-induced cytotoxicity.[18]

References

  • University of Waterloo. (n.d.). DIMETHYL SULFOXIDE (DMSO). Safety Office. Retrieved from [Link]

  • University of Washington. (n.d.). Standard Operating Procedures for Dimethyl Sulfoxide (DMSO). Department of Environmental & Occupational Health Sciences. Retrieved from [Link]

  • Cotter, D. A. (1975). The safe use of dimethyl sulfoxide in the laboratory. American Journal of Medical Technology, 41(5), 197–198.
  • ResearchGate. (n.d.). Solvation of Amides in DMSO and CDCl3; an Attempt at Quantitative DFT-Based Interpretation of 1H and 13C NMR Chemical Shifts. Retrieved from [Link]

  • Labbox. (n.d.). Dimethyl sulfoxide GEN. Retrieved from [Link]

  • Cotter, D. A. (1975). The safe use of dimethyl sulfoxide in the laboratory. PubMed. Retrieved from [Link]

  • Guryanov, I., et al. (2020). DMSO Solubility Assessment for Fragment-Based Screening. Molecules, 25(21), 5199.
  • Kymos. (2026, March 9). Quality control of small molecules. Retrieved from [Link]

  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved from [Link]

  • Kozikowski, B. A., et al. (2003). The effect of freeze/thaw cycles on the stability of compounds in DMSO. Journal of Biomolecular Screening, 8(2), 210–215.
  • HunterLab. (2026, February 3). Quality Control in the Pharmaceutical Industry: The Spectrophotometric Solution for Small Molecules. Retrieved from [Link]

  • Dong, M. W. (2016, August 1). Separation Science in Drug Development, Part 4: Quality Control.
  • Reddit. (2023, April 10). Do freeze-thaw cycles damage small molecules dissolved in DMSO?. r/labrats. Retrieved from [Link]

Sources

Method

Application Note: Mass Spectrometry Fragmentation Profiling of N-(2-Oxo-2-(phenylamino)ethyl)octanamide

Target Audience: Analytical Chemists, Pharmacokineticists, and Drug Development Scientists Matrix: Biological Fluids (Plasma/Serum) & Synthetic Reaction Mixtures Scientific Context & Structural Significance N-(2-Oxo-2-(p...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Pharmacokineticists, and Drug Development Scientists Matrix: Biological Fluids (Plasma/Serum) & Synthetic Reaction Mixtures

Scientific Context & Structural Significance

N-(2-Oxo-2-(phenylamino)ethyl)octanamide (CAS: 1389034-62-1) is a synthetic, lipophilic compound characterized by a medium-chain fatty acyl group (octanoyl) linked to an aromatic amine (aniline) via a glycine bridge. Structurally, it belongs to the family of N-acyl amino acid derivatives, which are increasingly recognized as critical bioactive lipids, neuromodulators, and enzyme inhibitors in pharmacological research[1].

In drug development, understanding the gas-phase fragmentation of such pseudo-dipeptides is essential for designing highly specific Multiple Reaction Monitoring (MRM) assays. Because endogenous N-acyl amino acids (like N-oleoyl-glycine) are heavily implicated in cardiometabolic and neurological signaling[2], exogenous analogs like N-(2-Oxo-2-(phenylamino)ethyl)octanamide require robust, interference-free LC-MS/MS methodologies to differentiate them from endogenous lipid backgrounds.

The Logic of Fragmentation: Causality & Mechanisms

When subjected to Electrospray Ionization in positive mode (ESI+), the molecule readily accepts a proton to form a stable [M+H]+ precursor ion at m/z 277.19 . The fragmentation pathways are governed by the "mobile proton model," a foundational concept in peptide mass spectrometry[3]. The proton migrates to the most basic sites—the amide nitrogens—weakening the adjacent carbon-nitrogen bonds and driving collision-induced dissociation (CID).

Primary Cleavage Pathways

The molecule contains two critical amide bonds, leading to two distinct competitive cleavage pathways:

  • The Glycine-Aniline Bond Cleavage (The "b/y-type" split): Protonation at the anilide nitrogen weakens the C-N bond. Upon collisional activation, this bond undergoes heterolytic cleavage.

    • Charge Retention on the N-terminus: Yields a stable acylium ion ([Octanoyl-Gly]+) at m/z 184.13 . This is mechanistically identical to a b1​ ion in peptide fragmentation[3].

    • Charge Retention on the C-terminus: Yields a protonated aniline ion at m/z 94.06 . Anilide derivatives frequently exhibit this intense low-mass reporter ion under CID[4].

  • The Octanoyl-Glycine Bond Cleavage: Protonation at the internal glycine nitrogen leads to the cleavage of the fatty-acyl chain.

    • Charge Retention on the Acyl Chain: Yields the octanoyl cation at m/z 127.11 , a hallmark diagnostic ion for all capryloyl (C8) conjugated lipids[5].

    • Charge Retention on the C-terminus: Yields the protonated glycine-anilide fragment at m/z 151.09 .

Secondary Fragmentations

The primary m/z 184.13 acylium ion is highly energetic and rapidly expels carbon monoxide (CO, -28 Da) to form a stable iminium ion at m/z 156.14 . Similarly, the protonated aniline (m/z 94.06) can lose ammonia (NH3) at high collision energies to form a phenyl cation (m/z 77.04).

Quantitative Data: Fragmentation Mass Table
Ion TypeFormulaExact Mass (Da)Target m/zOptimal CE (eV)Diagnostic Utility
Precursor [C16​H25​N2​O2​]+ 277.191277.2 10Parent Ion
Primary (Acylium) [C9​H16​NO2​]+ 184.133184.1 20Primary Quantifier
Primary (Aniline) [C6​H8​N]+ 94.06594.1 35Primary Qualifier
Primary (Acyl) [C8​H15​O]+ 127.112127.1 25Secondary Qualifier
Secondary (Iminium) [C8​H16​N]+ 156.138156.1 30Structural Confirmation

Visualizing the Chemical Logic

To map the causality of these transitions, the following diagram illustrates the structural divergence of the molecule under CID.

Fragmentation Precursor Precursor Ion [M+H]+ m/z 277.19 N-(2-Oxo-2-(phenylamino)ethyl)octanamide Acylium [Octanoyl-Gly]+ m/z 184.13 (Acylium / b-type ion) Precursor->Acylium Cleavage of Gly-Aniline bond (- Aniline, 93.06 Da) Aniline Protonated Aniline m/z 94.06 (y-type equivalent) Precursor->Aniline Charge retention on Aniline (- Octanoyl-Gly, 183.12 Da) Octanoyl Octanoyl Cation m/z 127.11 Precursor->Octanoyl Cleavage of Octanoyl-Gly bond (- Gly-Anilide, 150.08 Da) GlyAnilide [Gly-Aniline+H]+ m/z 151.09 Precursor->GlyAnilide Charge retention on Gly-Anilide (- Octanoic acid derivative) Iminium Iminium Ion m/z 156.14 Acylium->Iminium Loss of CO (- 28.00 Da) Phenyl Phenyl Cation m/z 77.04 Aniline->Phenyl Loss of NH3 (- 17.03 Da)

Caption: CID fragmentation pathways of N-(2-Oxo-2-(phenylamino)ethyl)octanamide in positive ESI mode.

Experimental Protocol: Self-Validating LC-MS/MS Workflow

To ensure high trustworthiness and reproducibility, this protocol is designed as a self-validating system . It utilizes mobile phase modifiers that actively drive the formation of the [M+H]+ species, paired with a wash-step to prevent lipophilic carryover.

Sample Preparation (Protein Precipitation)

Causality: The lipophilic octanoyl chain causes this molecule to bind tightly to plasma proteins. Aggressive organic precipitation is required to disrupt these hydrophobic interactions.

  • Aliquot 50 µL of plasma into a microcentrifuge tube.

  • Add 150 µL of ice-cold Acetonitrile (ACN) containing an appropriate internal standard (e.g., N-octanoyl-glycine-d3).

  • Vortex vigorously for 2 minutes to ensure complete protein denaturation.

  • Centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to an LC vial and dilute with 100 µL of LC-MS grade water to match initial mobile phase conditions (prevents peak distortion).

UHPLC Separation Conditions

Causality: 0.1% Formic acid is critical as the proton donor to ensure >95% of the analyte enters the MS as the [M+H]+ ion, maximizing sensitivity.

  • Column: C18 UHPLC Column (e.g., 2.1 × 50 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0.0 - 0.5 min: 10% B

    • 0.5 - 3.0 min: Linear ramp to 95% B

    • 3.0 - 4.0 min: Hold at 95% B (Crucial for washing the lipophilic octanoyl moiety off the column).

    • 4.0 - 4.1 min: Return to 10% B.

    • 4.1 - 5.5 min: Re-equilibration.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

Mass Spectrometry Parameters (Triple Quadrupole)
  • Ionization Mode: ESI Positive.

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temperature: 400°C.

  • MRM Transitions: Set Q1 to 277.2 Da. Set Q3 to 184.1 Da (Quantifier, CE: 20 eV) and 94.1 Da (Qualifier, CE: 35 eV).

LCMS_Workflow A 1. Sample Prep (ACN Precipitation) B 2. UHPLC Separation (C18, Gradient Elution) A->B C 3. ESI+ Ionization (Protonation to m/z 277.2) B->C D 4. CID Fragmentation (Argon Collision Gas) C->D E 5. MRM Detection (Quant: 184.1, Qual: 94.1) D->E

Caption: Step-by-step self-validating LC-MS/MS analytical workflow.

References

  • Representative current traces from oocytes expressing glycine... ResearchGate. Explores the synthesis, characterization, and pharmacological profiling of N-acyl glycine derivatives and their biological targets. URL:[Link][1]

  • CYP4F2 is a human-specific determinant of circulating N-acyl amino acid levels. PubMed Central (NIH). Details the biological relevance, LC-MS profiling, and MRM transitions of endogenous N-acyl amino acids (e.g., N-oleoyl-glycine). URL:[Link][2]

  • Neutral loss of amino acid residues from protonated peptides in collision-induced dissociation generates N- or C-terminal sequence ladders. ResearchGate. Provides the foundational mechanistic rules for the gas-phase dissociation of amide bonds (b-type and y-type ions) under CID. URL:[Link][3]

  • Unexpected Gas-Phase Nitrogen-Oxygen Smiles Rearrangement: Collision-Induced Dissociation of Deprotonated 2-(N-Methylanilino)ethanol. PubMed Central (NIH). Discusses the specific CID behavior of anilide derivatives and the formation of protonated aniline fragment ions. URL:[Link][4]

  • Capryloyl Glycine | C10H19NO3 | CID 84290. PubChem (NIH). Reference for the exact mass and MS/MS spectra of the octanoyl-glycine moiety, confirming the m/z 127.11 octanoyl cation fragment. URL: [Link][5]

Sources

Application

Using N-(2-Oxo-2-(phenylamino)ethyl)octanamide as a substrate in enzymatic assays

An In-depth Guide to the Application of N-(2-Oxo-2-(phenylamino)ethyl)octanamide in Enzymatic Assays Application Note & Protocol Abstract This document provides a comprehensive technical guide for researchers, scientists...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Guide to the Application of N-(2-Oxo-2-(phenylamino)ethyl)octanamide in Enzymatic Assays

Application Note & Protocol

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of N-(2-Oxo-2-(phenylamino)ethyl)octanamide as a substrate for enzymatic assays. Based on its structural characteristics, featuring a fatty acid amide moiety, this substrate is primarily positioned for the kinetic analysis and inhibitor screening of Fatty Acid Amide Hydrolase (FAAH), a key serine hydrolase in the endocannabinoid system.[1][2][3] This guide details the underlying principles of the assay, provides validated, step-by-step protocols for enzyme activity measurement using LC-MS, and offers insights into data analysis and interpretation. The methodologies described herein are designed to be self-validating, ensuring robust and reproducible results for academic research and high-throughput screening applications.

Introduction and Scientific Rationale

N-(2-Oxo-2-(phenylamino)ethyl)octanamide is a synthetic molecule featuring two key structural motifs: an N-octanoyl group and an N-phenyl-2-oxoacetamide group. The octanamide structure is a classic feature of fatty acid amides, a class of endogenous signaling lipids. The most prominent enzyme responsible for the degradation of these lipids is Fatty Acid Amide Hydrolase (FAAH).[1][3]

FAAH is an integral membrane enzyme that plays a crucial role in terminating the signaling of the endocannabinoid anandamide (N-arachidonoyl ethanolamine) and other related N-acylethanolamines (NAEs).[1][2][4] By hydrolyzing these signaling lipids, FAAH regulates a wide array of physiological processes, including pain, inflammation, and mood.[2][5] Consequently, FAAH has emerged as a significant therapeutic target for the development of analgesics, anxiolytics, and anti-inflammatory agents.[2]

The development of robust and reliable enzymatic assays is paramount for the discovery of novel FAAH inhibitors. The use of N-(2-Oxo-2-(phenylamino)ethyl)octanamide offers a stable and specific substrate for quantifying FAAH activity. The enzymatic hydrolysis of this substrate by FAAH yields two distinct products, octanoic acid and 2-amino-N-phenylacetamide, which can be accurately quantified using standard analytical techniques like Liquid Chromatography-Mass Spectrometry (LC-MS).

Principle of the Assay

The assay quantifies the catalytic activity of FAAH by measuring the rate of hydrolysis of N-(2-Oxo-2-(phenylamino)ethyl)octanamide. The enzyme catalyzes the cleavage of the amide bond linking the octanoyl group to the N-phenylglycinamide moiety.

The reaction proceeds as follows:

FAAH Reaction Substrate N-(2-Oxo-2-(phenylamino)ethyl)octanamide Products Octanoic Acid + 2-amino-N-phenylacetamide Substrate->Products Hydrolysis Enzyme FAAH (Fatty Acid Amide Hydrolase) Enzyme->Products

Caption: Enzymatic hydrolysis of the substrate by FAAH.

The rate of formation of either product, typically octanoic acid, is directly proportional to the FAAH activity under initial velocity conditions. This rate can be precisely measured by monitoring the mass-to-charge ratio (m/z) of the product over time using LC-MS, providing a highly sensitive and specific detection method.

Materials and Reagents

Equipment
  • LC-MS system (e.g., Triple Quadrupole or Q-TOF)

  • Incubator or water bath (37°C)

  • Microcentrifuge

  • Vortex mixer

  • 96-well microplates (polypropylene, V-bottom)

  • Multichannel pipette

  • Analytical balance

  • pH meter

Reagents and Consumables
  • Substrate: N-(2-Oxo-2-(phenylamino)ethyl)octanamide

  • Enzyme Source: Recombinant human FAAH or rat liver microsomes

  • Buffer: Tris-HCl (50 mM, pH 9.0) containing 0.1% (w/v) BSA

  • Solvent: Dimethyl sulfoxide (DMSO), HPLC grade

  • Quenching Solution: Acetonitrile (ACN), HPLC grade, containing an appropriate internal standard (e.g., d4-Octanoic Acid)

  • Mobile Phases: Formic acid, Water (HPLC grade), Acetonitrile (HPLC grade)

  • Inhibitor Control (Optional): URB597 or other known FAAH inhibitor

Detailed Experimental Protocols

Reagent Preparation
  • Assay Buffer (50 mM Tris-HCl, 0.1% BSA, pH 9.0):

    • Dissolve Tris base in deionized water.

    • Adjust pH to 9.0 using 1 M HCl.

    • Add Bovine Serum Albumin (BSA) to a final concentration of 0.1% (w/v).

    • Filter sterilize and store at 4°C. Rationale: FAAH exhibits optimal activity at a slightly basic pH. BSA is included to prevent non-specific binding of the enzyme and substrate to reaction vessels.

  • Substrate Stock Solution (10 mM):

    • Accurately weigh N-(2-Oxo-2-(phenylamino)ethyl)octanamide.

    • Dissolve in 100% DMSO to a final concentration of 10 mM.

    • Store in small aliquots at -20°C to avoid freeze-thaw cycles.

  • Enzyme Working Solution:

    • Dilute the recombinant FAAH or microsomal preparation in cold Assay Buffer to the desired concentration. The optimal concentration should be determined empirically to ensure linear product formation over the desired time course (e.g., 10-30 minutes). Keep the enzyme on ice at all times.

  • Quenching Solution (Acetonitrile with Internal Standard):

    • Prepare a solution of acetonitrile containing a known concentration of an internal standard (IS), such as deuterated octanoic acid (d4-Octanoic Acid), at a concentration of ~100 nM. Rationale: The internal standard is crucial for accurate quantification in LC-MS, as it corrects for variations in sample injection and ionization efficiency.

Assay Workflow

Caption: Step-by-step workflow for the FAAH enzymatic assay.

Step-by-Step Assay Procedure (96-well plate format)
  • Compound Plating: Add 2 µL of test compound (dissolved in DMSO) or DMSO vehicle to the appropriate wells of a 96-well polypropylene plate. For inhibitor screening, this would be the inhibitor serial dilution.

  • Substrate Addition: Add 48 µL of Assay Buffer to each well. Then, add 10 µL of a working dilution of the substrate (prepared in Assay Buffer from the 10 mM stock) to all wells. The final substrate concentration should ideally be at or near its Michaelis-Menten constant (Km), which must be determined experimentally. A starting concentration of 10 µM is recommended.

  • Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes to allow compounds to interact with the assay environment and to bring the solution to temperature.

  • Reaction Initiation: Initiate the enzymatic reaction by adding 40 µL of the pre-warmed Enzyme Working Solution to each well. The total reaction volume is now 100 µL.

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 20 minutes) during which the reaction rate is linear.

  • Reaction Termination: Stop the reaction by adding 100 µL of the cold Quenching Solution (Acetonitrile with Internal Standard) to each well. Mix thoroughly.

  • Protein Precipitation: Centrifuge the plate at 4,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Sample Transfer: Carefully transfer the supernatant to a new 96-well plate or HPLC vials for LC-MS analysis.

Data Presentation and Analysis

Plate Layout Example

A well-structured plate layout is essential for robust data. This includes controls to ensure the assay is performing correctly.

Well TypeDescriptionSubstrateEnzymeInhibitor
Blank No Enzyme Control+--
Vehicle 100% Activity Control++- (DMSO)
Positive Control Inhibitor Control+++ (e.g., URB597)
Test Compound Experimental Wells+++ (Test Cmpd)
LC-MS Analysis
  • Method: Use a suitable C18 column for reverse-phase chromatography.

  • Detection: Monitor the mass transitions for the product (octanoic acid) and the internal standard (d4-Octanoic Acid) using Multiple Reaction Monitoring (MRM) mode on a triple quadrupole mass spectrometer.

  • Quantification: Calculate the peak area ratio of the analyte (octanoic acid) to the internal standard (IS).

Calculating Enzyme Activity and Inhibition
  • Subtract Background: Subtract the average peak area ratio from the "Blank" wells from all other wells.

  • Calculate Percent Inhibition: Use the following formula: % Inhibition = (1 - (Signal_Test_Compound / Signal_Vehicle_Control)) * 100

  • IC50 Determination: For inhibitor screening, plot the % Inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Troubleshooting

IssuePotential CauseSuggested Solution
High background signal in "Blank" wells Non-enzymatic substrate hydrolysis.Decrease assay pH or incubation time. Confirm substrate stability in buffer.
Low signal-to-noise ratio Insufficient enzyme activity or incubation time.Increase enzyme concentration or incubation time (ensure linearity is maintained). Optimize LC-MS parameters for sensitivity.
Poor Z'-factor (<0.5) in screening High variability in controls.Ensure accurate pipetting. Check for DMSO effects on the enzyme. Optimize enzyme and substrate concentrations.
Inconsistent results between experiments Reagent degradation.Aliquot and store enzyme and substrate stocks properly. Prepare fresh working solutions for each experiment.

References

  • Okamoto, Y., Morishita, J., Tsuboi, K., Tonai, T., & Ueda, N. (2011). Enzymatic formation of N-acylethanolamines from N-acylethanolamine plasmalogen through N-acylphosphatidylethanolamine-hydrolyzing phospholipase D-dependent and -independent pathways. Journal of Biological Chemistry, 286(41), 35847-35857. Available at: [Link]

  • Ahn, K., Johnson, D. S., & Cravatt, B. F. (2009). An anatomical and temporal portrait of physiological substrates for fatty acid amide hydrolase. Journal of Lipid Research, 50(Supplement), S360-S366. Available at: [Link]

  • Mileni, M., Johnson, D. S., & Cravatt, B. F. (2008). Structure-guided inhibitor design for human FAAH by interspecies active site conversion. Proceedings of the National Academy of Sciences, 105(35), 12820-12824. Available at: [Link]

  • Gacem, Z., & Ghomashchi, F. (2011). Enzymatic synthesis of N-Acylethanolamines: Direct method for the aminolysis of esters. Synthetic Communications, 41(14), 2111-2119. Available at: [Link]

  • Wikipedia. (n.d.). N-acylethanolamine acid amide hydrolase. Retrieved from [Link]

  • Patric, G., & Deutsch, D. G. (2000). Fatty acid amide hydrolase substrate specificity. Prostaglandins & Other Lipid Mediators, 61(1-2), 23-32. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving aqueous solubility of N-(2-Oxo-2-(phenylamino)ethyl)octanamide

Welcome to the Technical Support Center for N-(2-Oxo-2-(phenylamino)ethyl)octanamide (CAS: 1389034-62-1). As a highly lipophilic amide, this compound presents significant challenges in aqueous formulation for both in vit...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for N-(2-Oxo-2-(phenylamino)ethyl)octanamide (CAS: 1389034-62-1). As a highly lipophilic amide, this compound presents significant challenges in aqueous formulation for both in vitro assays and in vivo dosing. This guide provides field-proven, mechanistically grounded strategies to overcome these solubility barriers.

Frequently Asked Questions (FAQs)

Q: Mechanistically, why is N-(2-Oxo-2-(phenylamino)ethyl)octanamide so insoluble in water? A: The poor aqueous solubility is driven by two primary structural factors. First, the 8-carbon aliphatic chain (octanamide) and the rigid phenyl ring confer extremely high lipophilicity (high LogP). Second, the dual amide linkages act as strong hydrogen bond donors and acceptors, leading to a highly stable crystal lattice. To dissolve the compound, your formulation must provide enough solvation energy to disrupt this crystal lattice while simultaneously shielding the hydrophobic moieties from the aqueous environment.

Q: Can I rely on DMSO as a universal cosolvent for my experiments? A: While DMSO is an excellent primary solubilizer, it is rarely sufficient on its own for aqueous dilution. When a DMSO stock is diluted into aqueous media (like PBS or cell culture broth), the thermodynamic activity of the lipophilic drug rapidly exceeds its aqueous solubility, causing it to crash out of solution[1]. Furthermore, for cell-based assays, DMSO concentrations must be kept strictly below 0.1% to prevent solvent-induced cytotoxicity.

Q: What is the best strategy for oral dosing in rodent models? A: For oral administration, simply suspending the drug in methylcellulose will likely result in poor bioavailability due to dissolution-rate limitations (BCS Class II/IV behavior). We recommend formulating the compound as a Self-Nanoemulsifying Drug Delivery System (SNEDDS) . By utilizing a mixture of oils, surfactants (e.g., Tween 80), and co-surfactants (e.g., PEG 400), the formulation spontaneously forms fine nanoemulsions upon contact with gastrointestinal fluids, completely bypassing the dissolution step[2].

Troubleshooting Guide

Symptom: The drug precipitates immediately upon adding the stock solution to aqueous buffer.

  • Root Cause: Solvent-shift precipitation. The drug is soluble in the pure cosolvent but insoluble in the highly polar aqueous mixture.

  • Solution: Transition to an inclusion complex. Utilizing Hydroxypropyl-β-Cyclodextrin (HP-β-CD) encapsulates the lipophilic octyl chain or phenyl ring into its hydrophobic internal cavity, shielding it from water, while the cyclodextrin's hydrophilic exterior ensures complete aqueous solubility[3].

Symptom: In vivo efficacy is highly variable or lower than expected despite using a lipid suspension.

  • Root Cause: Inadequate drug solubilization in the GI tract leading to poor membrane permeability.

  • Solution: Optimize your lipid carrier by adding amphiphilic surfactants. Surfactants like Tween 80 reduce surface tension and stabilize the oil-water interface, enhancing the solubility of lipophilic drugs in gastrointestinal fluids and improving lymphatic uptake[4].

Symptom: The SNEDDS formulation turns milky/opaque white when added to simulated gastric fluid.

  • Root Cause: The emulsion droplets are too large (>200 nm), indicating it has formed a macroemulsion rather than a nanoemulsion.

  • Solution: Increase the Hydrophilic-Lipophilic Balance (HLB) of your system. Increase the ratio of your surfactant (Tween 80) and co-surfactant (PEG 400) relative to the oil phase until the dispersion appears transparent or exhibits a slight bluish tint[4].

Quantitative Formulation Strategies

The following table summarizes the expected performance of various solubility enhancement strategies for N-(2-Oxo-2-(phenylamino)ethyl)octanamide:

Formulation StrategyPrimary ExcipientsSolubility Enhancement FactorTarget ApplicationKey Limitation
Cosolvency DMSO, PEG 40010x – 50xIn vitro biochemical assaysHigh risk of precipitation upon dilution; cellular toxicity.
Inclusion Complex HP-β-CD100x – 500xIn vivo (IV or Oral)Maximum drug loading is limited by the 1:1 molar stoichiometry.
SNEDDS Almond Oil, Tween 80, PEG 400>1,000xIn vivo (Oral)Requires precise optimization of the oil/surfactant/water phase diagram.

Self-Validating Experimental Protocols

Protocol A: Preparation of HP-β-CD Inclusion Complex (1:1 Molar Ratio)

This protocol utilizes a solvent evaporation method to force the lipophilic drug into the cyclodextrin cavity[5].

  • Calculate: Weigh N-(2-Oxo-2-(phenylamino)ethyl)octanamide and HP-β-CD at an exact 1:1 molar ratio.

  • Organic Phase: Dissolve the drug completely in a minimal volume of acetone (or ethanol) in a sealed glass container at 30°C.

  • Aqueous Phase: Dissolve the HP-β-CD in purified water.

  • Complexation: Slowly add the aqueous HP-β-CD solution to the organic drug solution under continuous magnetic stirring at 750 rpm.

  • Evaporation: Stir the mixture uncovered for 24 hours at room temperature to allow the organic solvent to evaporate completely.

  • Lyophilization: Freeze-dry the remaining aqueous solution to obtain a stable, solid inclusion complex powder.

  • Self-Validation Check: Reconstitute 10 mg of the final lyophilized powder in 1 mL of PBS. The solution must be optically clear . Any turbidity indicates incomplete complexation or the presence of unencapsulated free drug.

Protocol B: Formulation of a SNEDDS for Oral Delivery

This protocol creates a lipid-based nanocarrier that emulsifies spontaneously in the gut[2].

  • Excipient Selection: Prepare a mixture of Almond Oil (Oil phase), Tween 80 (Surfactant), and PEG 400 (Co-surfactant).

  • Matrix Preparation: Mix the excipients at a pre-optimized ratio (e.g., 20% Almond Oil, 50% Tween 80, 30% PEG 400) using a vortex mixer.

  • Drug Loading: Add the required dose of N-(2-Oxo-2-(phenylamino)ethyl)octanamide to the lipid mixture.

  • Solubilization: Vortex and sonicate the mixture in a water bath at 40°C until the drug is completely dissolved, forming a clear, isotropic pre-concentrate.

  • Self-Validation Check: Drop 100 µL of the lipid pre-concentrate into 10 mL of 0.1 N HCl (simulated gastric fluid) at 37°C under mild agitation. It must form a transparent or slightly bluish dispersion within 2 minutes. If the mixture turns milky white, the surfactant concentration is too low to achieve nanoscale droplets.

Decision Workflow Visualization

SolubilityWorkflow Start N-(2-Oxo-2-(phenylamino)ethyl)octanamide Solubility Optimization App Determine Application Type Start->App InVitro In Vitro (Cell/Biochem Assays) App->InVitro Cells/Enzymes InVivo In Vivo (Animal Models) App->InVivo Preclinical Cosolvent Cosolvent System (DMSO / PEG 400) InVitro->Cosolvent Route Determine Route of Administration InVivo->Route Limit Dilute in Media (Keep DMSO < 0.1%) Cosolvent->Limit IV Intravenous (IV) Route->IV PO Oral (PO) Route->PO Cyclo HP-β-CD Inclusion Complex (1:1 Molar Ratio) IV->Cyclo SNEDDS SNEDDS Formulation (Oil + Tween 80 + PEG 400) PO->SNEDDS

Caption: Workflow for selecting a solubility enhancement strategy based on experimental application.

References

  • Title: Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics Source: PMC (National Institutes of Health) URL: [Link]

  • Title: The development of an innovative method to improve the dissolution performance of rivaroxaban Source: PMC (National Institutes of Health) URL: [Link]

  • Title: Formulation and Optimization of Self-Emulsifying Drug Delivery Systems of Abrocitinib Source: International Journal of Pharmaceutical Sciences URL: [Link]

  • Title: The Solubility–Permeability Interplay and Its Implications in Formulation Design and Development for Poorly Soluble Drugs Source: PMC (National Institutes of Health) URL: [Link]

  • Title: Advances in Self-Nanoemulsifying Drug Delivery Systems: Mechanistic Insights and Formulation Strategies Source: Journal of Drug Delivery and Therapeutics URL: [Link]

Sources

Optimization

Optimizing HPLC retention time and peak resolution for N-(2-Oxo-2-(phenylamino)ethyl)octanamide

Welcome to the technical support center for the HPLC analysis of N-(2-Oxo-2-(phenylamino)ethyl)octanamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the HPLC analysis of N-(2-Oxo-2-(phenylamino)ethyl)octanamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for achieving robust and reproducible chromatographic results. The following sections are structured in a question-and-answer format to directly address common challenges encountered during method development and routine analysis.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the HPLC analysis of N-(2-Oxo-2-(phenylamino)ethyl)octanamide.

Q1: What are the key physicochemical properties of N-(2-Oxo-2-(phenylamino)ethyl)octanamide to consider for HPLC method development?

Q2: What is a good starting point for a reversed-phase HPLC method for this compound?

A2: A logical starting point for a moderately hydrophobic, neutral molecule like N-(2-Oxo-2-(phenylamino)ethyl)octanamide would be a reversed-phase method. Here is a recommended initial setup:

ParameterRecommendationRationale
Column C18, 4.6 x 150 mm, 5 µmProvides a good balance of retention, efficiency, and backpressure for initial screening.
Mobile Phase A Water with 0.1% Formic AcidAcidifying the mobile phase can help to ensure consistent peak shapes by minimizing interactions with residual silanols on the stationary phase.[3]
Mobile Phase B Acetonitrile with 0.1% Formic AcidAcetonitrile is a common organic modifier with good UV transparency and lower viscosity than methanol.
Gradient 50-95% B over 15 minutesA broad gradient is useful for initial screening to determine the approximate elution conditions.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintaining a consistent and slightly elevated temperature can improve peak shape and reproducibility.[4][5]
Detection UV at 254 nmThe phenyl group should provide sufficient UV absorbance for detection. A full UV scan of the analyte is recommended to determine the optimal wavelength.
Injection Volume 10 µLA typical injection volume for analytical HPLC.

Q3: My peak for N-(2-Oxo-2-(phenylamino)ethyl)octanamide is tailing. What are the likely causes and how can I fix it?

A3: Peak tailing is a common issue in HPLC and can arise from several factors.[6][7] For a compound like N-(2-Oxo-2-(phenylamino)ethyl)octanamide, the most probable causes are secondary interactions with the stationary phase or issues with the mobile phase.

  • Secondary Silanol Interactions: The amide group in your molecule can interact with free silanol groups on the silica-based stationary phase, leading to tailing.

    • Solution: Ensure your mobile phase is adequately acidified (e.g., with 0.1% formic or acetic acid). This protonates the silanol groups, reducing their interaction with the analyte.[3] If tailing persists, consider using a column with a highly inert stationary phase (end-capped) or a different stationary phase chemistry altogether.

  • Mobile Phase pH: If the mobile phase pH is close to the pKa of any ionizable functional groups in your molecule or impurities, you can see peak distortion. While N-(2-Oxo-2-(phenylamino)ethyl)octanamide is expected to be neutral, this can be a factor for co-eluting species.

    • Solution: Adjust the mobile phase pH to be at least 2 units away from the pKa of any potentially ionizable compounds.

  • Column Overload: Injecting too much sample can lead to peak distortion, including tailing.

    • Solution: Reduce the injection volume or the concentration of your sample.

  • Column Contamination or Degradation: Over time, columns can become contaminated or the stationary phase can degrade, leading to poor peak shape.[4][8]

    • Solution: Flush the column with a strong solvent. If the problem persists, consider replacing the guard column or the analytical column itself.

Section 2: Troubleshooting Guide

This section provides a systematic approach to resolving more complex issues with retention time and peak resolution.

Issue 1: Unstable or Drifting Retention Times

Unstable retention times can compromise the reliability of your analytical method.[4]

Q: My retention times are gradually decreasing over a series of injections. What should I investigate?

A: A gradual decrease in retention time often points to a change in the mobile phase composition or column equilibration issues.

  • Mobile Phase Composition: In a reversed-phase system, a gradual decrease in retention suggests the mobile phase is becoming stronger (i.e., the proportion of organic solvent is increasing).

    • Troubleshooting Steps:

      • Check for proper mobile phase mixing. If you are using an online mixing system, ensure the proportioning valves are functioning correctly.

      • Ensure your mobile phase reservoirs are properly sealed to prevent the evaporation of the more volatile organic component.

  • Column Equilibration: Insufficient column equilibration between injections, especially with gradient methods, can lead to drifting retention times.

    • Troubleshooting Steps:

      • Increase the equilibration time at the end of your gradient method.

      • Monitor the pressure to ensure it has returned to the initial conditions and is stable before the next injection.

Q: My retention times are shifting randomly between runs. What could be the cause?

A: Random shifts in retention time are often indicative of instrumental problems or inconsistent sample preparation.

  • Instrumental Factors:

    • Pump Performance: Inconsistent flow rates due to pump seal wear or check valve issues can cause random retention time shifts.

    • Column Temperature: Fluctuations in the column oven temperature will affect retention times.[4][5] Ensure the column oven is set to a stable temperature and is functioning correctly.

    • Leaks: Check for any leaks in the system, as this will affect the flow rate and pressure.

  • Sample Preparation:

    • Solvent Mismatch: Injecting your sample in a solvent that is significantly stronger than your initial mobile phase can cause peak distortion and retention time shifts.[6][8] Whenever possible, dissolve your sample in the initial mobile phase.

Issue 2: Poor Peak Resolution

Achieving adequate separation between your analyte of interest and other components is critical for accurate quantification.[9]

Q: I have a co-eluting impurity with my main peak. How can I improve the resolution?

A: Improving resolution involves manipulating the selectivity, efficiency, or retention factor of your separation.

  • Manipulating Selectivity (α): This involves changing the chemistry of the separation to alter the relative retention of the two compounds.

    • Change the Organic Modifier: If you are using acetonitrile, try switching to methanol or a mixture of the two. The different solvent properties can alter the selectivity.

    • Adjust Mobile Phase pH: Even for a neutral compound, changing the pH can affect the ionization state of impurities, thereby altering their retention and improving separation.

    • Change the Stationary Phase: If mobile phase adjustments are not sufficient, changing the column chemistry can have a significant impact on selectivity. Consider a phenyl-hexyl or a polar-embedded phase which can offer different interactions with your analyte and the impurity.

  • Increasing Efficiency (N): A more efficient column will produce narrower peaks, which can lead to better resolution.

    • Use a Longer Column or Smaller Particle Size: Both of these will increase the number of theoretical plates and thus improve efficiency. Be aware that this will also increase backpressure.

    • Optimize Flow Rate: Lowering the flow rate can sometimes improve efficiency, but this will also increase the run time.[5]

  • Increasing Retention Factor (k): Increasing the retention of your peaks can sometimes improve resolution, especially for early eluting compounds.

    • Decrease the Organic Content of the Mobile Phase: A weaker mobile phase will lead to longer retention times and potentially better separation.[3]

Experimental Workflow for Method Optimization

The following diagram outlines a systematic approach to optimizing your HPLC method for N-(2-Oxo-2-(phenylamino)ethyl)octanamide.

HPLC_Optimization_Workflow cluster_start Initial Assessment cluster_troubleshooting Troubleshooting & Optimization cluster_final Finalization Start Initial Method (e.g., C18, ACN/Water gradient) CheckPeakShape Assess Peak Shape (Tailing, Fronting, Broadening) Start->CheckPeakShape CheckResolution Assess Resolution (Co-eluting peaks?) CheckPeakShape->CheckResolution Symmetric Peak AdjustMobilePhase Adjust Mobile Phase - Change organic modifier (ACN vs. MeOH) - Adjust pH (0.1% FA) - Modify gradient slope CheckPeakShape->AdjustMobilePhase Poor Shape CheckResolution->AdjustMobilePhase Poor Resolution FinalMethod Optimized Method CheckResolution->FinalMethod Good Resolution AdjustMobilePhase->CheckPeakShape ChangeColumn Change Stationary Phase - Phenyl-Hexyl - Polar-Embedded - Different C18 AdjustMobilePhase->ChangeColumn No Improvement OptimizeTempFlow Optimize Temperature & Flow Rate - Lower flow rate for efficiency - Adjust temperature for selectivity AdjustMobilePhase->OptimizeTempFlow Minor Adjustments Needed ChangeColumn->CheckPeakShape OptimizeTempFlow->CheckPeakShape

A systematic workflow for HPLC method optimization.

Section 3: Advanced Topics

Q: Are there alternative stationary phases that might be beneficial for analyzing N-(2-Oxo-2-(phenylamino)ethyl)octanamide?

A: Yes, while C18 is a good starting point, other stationary phases can offer unique selectivity.

  • Phenyl-Hexyl: The phenyl groups in this stationary phase can undergo pi-pi interactions with the phenyl ring of your analyte, offering a different retention mechanism compared to the hydrophobic interactions on a C18 column.

  • Polar-Embedded Phases: These phases have a polar group (like an amide or carbamate) embedded in the alkyl chain. This can provide alternative selectivity for moderately polar compounds and can be less prone to dewetting under highly aqueous mobile phase conditions.

  • Fluorinated Phases (e.g., PFP): Pentafluorophenyl (PFP) phases can provide unique selectivity for compounds with aromatic rings and polar functional groups due to a combination of hydrophobic, pi-pi, dipole-dipole, and hydrogen bonding interactions.

Q: How do I ensure the long-term robustness of my method?

A: Method robustness is crucial for reliable, long-term use.

  • System Suitability Tests: Regularly perform system suitability tests to monitor parameters like peak area, retention time, tailing factor, and resolution. This will help you to identify any issues with the system or method before they impact your results.

  • Guard Columns: Use a guard column to protect your analytical column from contamination and extend its lifetime.[8]

  • Proper Column Care: Always follow the manufacturer's instructions for column use and storage. This includes using the correct pH range and flushing the column with an appropriate solvent before storage.

By following the guidance in this technical support center, you will be well-equipped to develop a robust and reliable HPLC method for the analysis of N-(2-Oxo-2-(phenylamino)ethyl)octanamide and to troubleshoot any issues that may arise.

References

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • ALWSCI. (2025, November 27). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. Retrieved from [Link]

  • Slideshare. (n.d.). Hplc parameters, factors affecting resolution. Retrieved from [Link]

  • Timberline Instruments. (2026, March 8). HPLC Retention Time Drift: Causes & Troubleshooting Guide. Retrieved from [Link]

  • Dolan, J. W. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. Retrieved from [Link]

  • HALO Columns. (2023, November 3). LC Chromatography Troubleshooting Guide. Retrieved from [Link]

  • AnalyteGuru. (2023, August 9). Real Solutions to Improve Your HPLC Peak Resolution. Retrieved from [Link]

  • Separation Science. (n.d.). HPLC Back to Basics. Retrieved from [Link]

  • MAC-MOD Analytical. (n.d.). Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations. Retrieved from [Link]

  • Phenomenex. (n.d.). The Ultimate Guide to HPLC/UHPLC Reversed Phase Selectivity. Retrieved from [Link]

  • MicroSolv Technology Corporation. (2026, February 15). Improving Separation of Peaks in RP HPLC. Retrieved from [Link]

  • ResearchGate. (2017, December 20). How can I separate drugs with carboxylic and amide groups by using HPLC? Retrieved from [Link]

  • Food and Agriculture Organization of the United Nations. (n.d.). HPLC Method for Flavourings. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA Method 8321B (SW-846): Solvent-Extractable Nonvolatile Compounds by High Performance Liquid Chromatography/Thermospray/Mass Spectrometry. Retrieved from [Link]

  • Australian Industrial Chemicals Introduction Scheme. (2022, December 22). Octanamide, N-hydroxy- - Evaluation statement. Retrieved from [Link]

Sources

Troubleshooting

Addressing false positives in N-(2-Oxo-2-(phenylamino)ethyl)octanamide high-throughput screening

Welcome to the technical support center dedicated to addressing the complexities of high-throughput screening (HTS), with a special focus on identifying and mitigating false-positive hits. This guide is designed for rese...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center dedicated to addressing the complexities of high-throughput screening (HTS), with a special focus on identifying and mitigating false-positive hits. This guide is designed for researchers, scientists, and drug development professionals who are working to translate initial screening hits into viable lead compounds. Here, we will explore the common pitfalls of HTS and provide robust, field-proven troubleshooting strategies to ensure the integrity of your results.

An initial HTS campaign can generate thousands of "hits," but a significant portion of these are often artifacts of the assay technology rather than genuine, target-specific modulators.[1][2] Progressing these false positives wastes considerable time and resources.[3][4] This guide uses the hypothetical hit compound, N-(2-Oxo-2-(phenylamino)ethyl)octanamide , as a running example to illustrate a systematic approach to hit validation.

Part 1: Frequently Asked Questions - Your First-Pass Triage

This section addresses the immediate questions that arise after identifying a hit from a primary screen.

Q1: I have a hit from my primary screen. What are the most common reasons it might be a false positive?

A1: False positives in HTS are common and typically arise from compound- or technology-based interference.[1][2] It is crucial to systematically rule out these artifacts. The most prevalent causes can be grouped into several categories:

  • Compound Aggregation: Many organic molecules, especially those with poor aqueous solubility, can form colloidal aggregates at micromolar concentrations used in HTS.[4][5] These aggregates can sequester and non-specifically inhibit enzymes, leading to a positive signal.[5][6]

  • Pan-Assay Interference Compounds (PAINS): This is a critical concept. PAINS are chemical structures known to interfere with a wide variety of assays, giving the appearance of activity.[7][8][9] Their mechanisms include chemical reactivity, redox cycling, metal chelation, and interference with assay detection technologies.[8][9][10]

  • Assay Technology Interference: The compound may directly interfere with your detection method. For example, it could be autofluorescent in a fluorescence-based assay, quench the signal, or inhibit a reporter enzyme like luciferase.[3][6][11]

  • Chemical Reactivity: The compound may be inherently reactive, forming covalent bonds with nucleophilic residues (like cysteine) on the target protein, which is often not a desirable mechanism for a therapeutic lead.[3][7]

  • Sample Impurities: The observed activity might not be from your compound of interest but from a highly potent impurity or a contaminant from the synthesis or purification process.[1][7]

Q2: My hit is N-(2-Oxo-2-(phenylamino)ethyl)octanamide. Does its structure suggest it could be problematic?

A2: While a definitive assessment requires experimental data, we can analyze the structure of N-(2-Oxo-2-(phenylamino)ethyl)octanamide for potential liabilities based on known problematic motifs.

  • Lipophilicity and Solubility: The octanamide tail gives the molecule a greasy, lipophilic character. Compounds with high lipophilicity and molecular weight often exhibit poor aqueous solubility, which is a primary driver for aggregation-based false positives .[12]

  • Potential for Reactivity: The α-keto amide functionality could potentially be reactive, although it is not a classic PAIN substructure. However, many seemingly benign structures can become "bad actors" under specific assay conditions.[7]

  • PAINS Substructure Analysis: The most reliable first step is to check the structure against established PAINS filters. Several computational tools and web servers are available for this purpose, such as the "Liability Predictor" or "ChemFH".[3][4][13] These tools compare the substructures within your molecule against a database of known interference motifs.

It is essential to remember that these filters are alerts, not definitive judgments. A compound flagged as a PAIN is not automatically discarded, but it requires a higher burden of proof to demonstrate a specific, on-target mechanism of action.[9]

Q3: What is the overall workflow for validating a hit and eliminating false positives?

A3: A robust hit triage cascade is essential to focus resources on the most promising compounds. The process involves a series of orthogonal and counter-assays designed to systematically identify and eliminate artifacts.

G cluster_0 Primary Screen & Hit Identification cluster_1 Initial Triage (In Silico & Promiscuity) cluster_2 Experimental Validation: Assay Interference cluster_3 Experimental Validation: Target Engagement cluster_4 Final Confirmation PrimaryScreen Primary HTS HitSelection Hit Selection (Potency, Efficacy) PrimaryScreen->HitSelection PAINSFilter Computational Analysis (PAINS, Reactivity Filters) HitSelection->PAINSFilter LiteratureReview Literature & Patent Review PAINSFilter->LiteratureReview InterferenceAssays Interference Counter-Screens (e.g., Fluorescence, Luciferase) LiteratureReview->InterferenceAssays AggregationAssays Aggregation Assays (Detergent, DLS) InterferenceAssays->AggregationAssays OrthogonalAssay Orthogonal Assay (Different Technology) AggregationAssays->OrthogonalAssay Biophysical Biophysical Confirmation (SPR, ITC, NMR) OrthogonalAssay->Biophysical Resynthesis Compound Resynthesis & Re-test Biophysical->Resynthesis CellularAssay Cell-Based Target Engagement Resynthesis->CellularAssay ValidatedHit Validated Hit CellularAssay->ValidatedHit

Caption: A typical workflow for HTS hit validation.

Part 2: Troubleshooting Guides - Diagnosing the Mechanism

This section provides detailed, question-and-answer guides for diagnosing and resolving specific false-positive mechanisms.

Issue: Suspected Compound Aggregation

Aggregation is one of the most common causes of false positives in biochemical assays.[4][5] Aggregates act like "sponges," non-specifically adsorbing protein and inhibiting its function.[6]

Q: My dose-response curve looks unusual (very steep, high Hill slope). Could this be aggregation?

A: Yes, this is a classic sign of aggregation-based inhibition. The activity appears only after the compound reaches its critical aggregation concentration (CAC), leading to a sharp, non-stoichiometric inhibition curve.[5]

Q: How can I experimentally test for aggregation?

A: The most common and straightforward method is to test for sensitivity to a non-ionic detergent.

This protocol is adapted from the NIH's Assay Guidance Manual.[5] The principle is that non-ionic detergents like Triton X-100 disrupt the formation of colloidal aggregates, thus reversing the inhibitory effect of an aggregator.[6] A true inhibitor's potency should be unaffected by the detergent.

Objective: To determine if the inhibitory activity of a hit compound is dependent on aggregation.

Materials:

  • Your primary assay buffer and reagents.

  • Hit compound stock solution (e.g., 10 mM in DMSO).

  • 10% (w/v) Triton X-100 stock solution.

Procedure:

  • Prepare Assay Plates: Prepare a standard dose-response curve for your hit compound. It is critical to run two parallel sets of plates.

  • Plate A (Control): Perform your standard biochemical assay according to your established protocol.

  • Plate B (Detergent Test): Perform the same assay, but to the final assay buffer, add Triton X-100 to a final concentration of 0.01% (v/v). Ensure the detergent is added before the addition of the compound and protein.

  • Incubation & Readout: Incubate both plates and measure the signal as you normally would.

  • Data Analysis: Compare the IC50 values from Plate A and Plate B.

Interpreting the Results:

ObservationInterpretationNext Steps
Significant rightward shift in IC50 (>10-fold) in the presence of detergent.[6]Likely Aggregator. The detergent is preventing the aggregates from forming and inhibiting the target.Deprioritize this compound.
No significant change in IC50 with detergent.Not likely an aggregator. The mechanism of inhibition is likely specific.Proceed to other validation assays.
Slight shift in IC50 (2-5 fold) with detergent.Ambiguous. May be a weak aggregator or have other off-target effects.Confirm with an orthogonal method like Dynamic Light Scattering (DLS).

Q: What is a more direct method to confirm aggregation?

A: Dynamic Light Scattering (DLS) is a biophysical technique that directly measures the size of particles in a solution. By measuring your compound in assay buffer at screening concentrations, you can directly observe the formation of large colloidal particles, providing definitive evidence of aggregation.[14]

Issue: Suspected Assay Technology Interference

Many HTS assays rely on fluorescence or luminescence readouts. A compound that emits light, absorbs light (quenches), or directly inhibits a reporter enzyme can appear as a hit.[11][12][15]

Q: My assay uses a fluorescence readout. How can I check for interference?

A: You need to run counter-screens to isolate the source of the signal.

This protocol helps distinguish between true activity and compound autofluorescence or quenching. The core principle is to measure the compound's fluorescence in the absence of one or more key biological reagents.

Objective: To identify compounds that are autofluorescent or cause quenching at the assay's excitation/emission wavelengths.

Procedure:

  • Plate Setup: Prepare a plate with your hit compound serially diluted in assay buffer, just as you would for a dose-response experiment.

  • Pre-Read (Autofluorescence Check): Read the plate on your plate reader using the same excitation and emission wavelengths as your primary assay before adding the fluorescent substrate or probe. A high signal indicates the compound is autofluorescent.[11]

  • Endpoint Read (Quenching Check): Prepare two sets of wells:

    • Set A (Control): Assay buffer + fluorescent product/probe (at a concentration that gives a mid-range signal).

    • Set B (Test): Assay buffer + fluorescent product/probe + serially diluted hit compound.

  • Incubate and Read: Incubate for a short period and read the plates.

  • Data Analysis: If the signal in Set B decreases in a dose-dependent manner compared to Set A, the compound is a quencher.

G cluster_0 Step 1: Autofluorescence Check cluster_1 Step 2: Quenching Check Setup1 Plate Compound in Buffer Read1 Read Plate (Assay Wavelengths) Setup1->Read1 Result1 Signal? Read1->Result1 Setup2 Plate Compound + Fluorophore Result1->Setup2 No AutoF Artifact: Autofluorescence Result1->AutoF Yes Read2 Read Plate Setup2->Read2 Result2 Signal Decrease? Read2->Result2 Quench Artifact: Quenching Result2->Quench Yes Clean No Interference Detected Result2->Clean No

Caption: Workflow for fluorescence interference testing.

Expert Tip: If compound fluorescence is an issue, consider developing an orthogonal assay with a different detection modality (e.g., luminescence, absorbance) or shifting to red-shifted fluorophores, which are less prone to interference from library compounds.[16]

Part 3: Confirmatory & Orthogonal Assays

A hit that passes the initial triage and interference checks is not yet a validated lead. The final stages of validation require demonstrating direct, specific engagement with the intended target.

Q: My hit appears to be a non-aggregator and doesn't interfere with the assay. How do I confirm it's a true binder?

A: This is the time to invest in more resource-intensive but definitive assays.

  • Compound Purity and Re-synthesis: Before proceeding, it is absolutely essential to confirm the identity and purity of your hit compound. Obtain a fresh, solid sample and verify its structure and purity (>95%) by LC-MS and NMR. Ideally, re-synthesize the compound from scratch to ensure the activity is not due to a co-eluting, highly-potent impurity from the original synthesis.[1]

  • Orthogonal Assays: Confirm the activity in a secondary assay that uses a different technology.[1][11] For example, if your primary screen was a fluorescence-based enzyme activity assay, a good orthogonal assay would be a biophysical binding assay that directly measures compound-target interaction.

  • Biophysical Validation: Techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Thermal Shift Assays (DSF) provide direct evidence of binding between the compound and the target protein. These methods are invaluable for confirming a specific interaction and are considered a gold standard in hit validation.

  • Cell-based Assays: If the primary screen was biochemical, the ultimate validation is to demonstrate activity in a cellular context. This confirms that the compound is cell-permeable and can engage the target in a more physiologically relevant environment.

By following this rigorous, multi-step validation process, you can effectively filter out the vast majority of false positives and focus your medicinal chemistry efforts on compounds with a genuine, optimizable mechanism of action.

References
  • High-Throughput Screening - Drug Discovery. (2025, September 25). Technology Networks. [Link]

  • Dahlin, J. L., et al. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. Journal of Medicinal Chemistry. [Link]

  • What are PAINS? (n.d.). BIT 479/579 High-throughput Discovery. [Link]

  • Gubernator, N. G., et al. (2023). Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. Journal of Medicinal Chemistry. [Link]

  • Baell, J. B., & Holloway, G. A. (2017). Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations. ACS Chemical Biology. [Link]

  • DNA-Binding Fluorescence Interference Assay. (n.d.). ProFoldin. [Link]

  • Thorne, N., et al. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology. [Link]

  • Gubernator, N. G., et al. (2024). Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. Journal of Medicinal Chemistry. [Link]

  • Assay Guidance Manual: Assay Interference by Aggregation. (2017, July 26). NCBI Bookshelf. [Link]

  • Assay Guidance Manual: Interference with Fluorescence and Absorbance. (2015, December 7). NCBI Bookshelf. [Link]

  • Siramshetty, B., et al. (2021). Toward an Understanding of Pan-Assay Interference Compounds and Promiscuity: A Structural Perspective on Binding Modes. Journal of Chemical Information and Modeling. [Link]

  • Assay Guidance Manual [Internet]. (2004). PubMed. [Link]

  • Books: Assay Guidance Manual. (2012, August 6). The ChEMBL-og. [Link]

  • Baell, J. B., & Holloway, G. A. (2017). Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations. PMC. [Link]

  • Assay Guidance Manual. (2004). NCBI Bookshelf. [Link]

  • Coussens, N. P., et al. (2012). Assay Guidance Manual: Quantitative Biology and Pharmacology in Preclinical Drug Discovery. eScholarship. [Link]

  • Fluorescence & Luminescence Assays. (n.d.). Charnwood Discovery. [Link]

  • A pragmatic approach to hit validation following biochemical high-throughput screening. (2017, December 12). Drug Discovery Today. [Link]

  • Assay Guidance Manual: Interference and Artifacts in High-content Screening. (2025, May 28). NCBI. [Link]

  • Assay Guidance Manual: HTS Assay Validation. (2012, May 1). NCBI Bookshelf. [Link]

  • Wang, Y., et al. (2024). Design of Tracers in Fluorescence Polarization Assay for Extensive Application in Small Molecule Drug Discovery. Journal of Medicinal Chemistry. [Link]

  • Resources for Assay Development and High Throughput Screening. (n.d.). MSU Drug Discovery. [Link]

  • Reduction and efficient triage of nuisance compounds in HTS hit sets using a library of known nuisance compounds. (n.d.). American Chemical Society. [Link]

  • Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies. (n.d.). PMC. [Link]

  • Strategic Pooling of Compounds for High-Throughput Screening. (2001). Journal of Chemical Information and Modeling. [Link]

  • Addressing Compound Reactivity and Aggregation Assay Interferences: Case Studies of Biochemical High-Throughput Screening Campaigns Benefiting from the National Institutes of Health Assay Guidance Manual Guidelines. (2026, January 2). ResearchGate. [Link]

  • High-Throughput Screening (HTS): Accelerating Drug Discovery. (n.d.). Vipergen. [Link]

  • False positives in the early stages of drug discovery. (2010). PubMed. [Link]

  • Assay Development for High-Throughput Screening: Best Practices. (2026, March 24). Technology Networks. [Link]

  • ChemFH: an integrated tool for screening frequent false positives in chemical biology and drug discovery. (2024, May 23). PMC. [Link]

  • False Positives in the Early Stages of Drug Discovery. (2010, October). ResearchGate. [Link]

Sources

Optimization

Technical Support Center: Overcoming Precipitation of N-(2-Oxo-2-(phenylamino)ethyl)octanamide in Biological Media

Welcome to the Advanced Formulation Support Center. This guide is designed for researchers, assay developers, and drug discovery scientists struggling with the aqueous insolubility of N-(2-Oxo-2-(phenylamino)ethyl)octana...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Formulation Support Center. This guide is designed for researchers, assay developers, and drug discovery scientists struggling with the aqueous insolubility of N-(2-Oxo-2-(phenylamino)ethyl)octanamide .

Due to its highly lipophilic nature, this compound frequently crashes out of solution in cell culture media and biochemical assay buffers. Below, we provide a deep-dive troubleshooting guide, thermodynamic explanations of the precipitation phenomena, and field-proven, step-by-step formulation protocols to rescue your assays.

Part 1: Diagnostic FAQ & The Causality of Precipitation

Q1: Why does N-(2-Oxo-2-(phenylamino)ethyl)octanamide precipitate so aggressively in my assay buffer? A: The precipitation is driven by the compound's molecular architecture. It consists of an 8-carbon aliphatic chain (octanoyl group) and a bulky aromatic headgroup (phenylamino). When you transition the compound from a 100% DMSO stock into an aqueous environment (like PBS or DMEM), the sudden increase in solvent polarity triggers the hydrophobic effect . The octyl chains self-associate to minimize contact with water, while the phenyl rings engage in π−π stacking. This rapid thermodynamic drive to lower the system's free energy results in immediate nucleation and crystal growth [1].

Q2: Can't I just increase the DMSO concentration in my cell culture media to keep it dissolved? A: No. While increasing DMSO will thermodynamically favor the solubilized state of the compound, it introduces severe biological artifacts. In cell culture, DMSO concentrations above 0.1% – 0.5% (v/v) induce osmotic stress, alter plasma membrane fluidity, and trigger off-target transcriptional changes (including apoptosis and differentiation pathways). Therefore, relying on high DMSO is a flawed experimental design that compromises the trustworthiness of your biological readouts.

Q3: How do I definitively know if the compound has precipitated, aside from seeing "floaties"? A: Micro-precipitation often occurs before visible aggregates form, leading to false negatives in assays because the effective concentration of the free drug is drastically lower than calculated. We recommend using Dynamic Light Scattering (DLS) or nephelometry to detect sub-micron aggregates. Alternatively, a simple phase-contrast microscope check of your 96-well plate at 20x magnification will reveal needle-like or amorphous microcrystals.

Part 2: Strategic Solutions & Data Presentation

To bypass the limitations of co-solvents, the gold standard for solubilizing molecules like N-(2-Oxo-2-(phenylamino)ethyl)octanamide is Host-Guest Complexation using Cyclodextrins, specifically 2-Hydroxypropyl- β -cyclodextrin (HP- β -CD) .

HP- β -CD is a cyclic oligosaccharide with a hydrophilic exterior and a lipophilic central cavity. The cavity size of β -cyclodextrin (approx. 6.0–6.5 Å) perfectly accommodates the phenyl ring and the aliphatic octyl chain of the compound. The displacement of high-enthalpy water molecules from the cyclodextrin cavity by the lipophilic compound is the primary thermodynamic driver for this stable, water-soluble encapsulation [2].

Table 1: Comparative Solubilization Strategies in DMEM (37°C)
Formulation StrategyMax Soluble ConcentrationBiological Artifact RiskOptical Clarity (DLS)Mechanism of Action
0.5% DMSO (Control) < 5 µMLowPoor (Aggregates >1µm)Co-solvent (Insufficient)
5.0% DMSO ~ 50 µMHigh (Cytotoxic) ModerateCo-solvent
0.5% DMSO + 0.1% Tween-80 ~ 25 µMModerate (Membrane disruption)Moderate (Micellar)Surfactant Micellization
10% BSA in Media ~ 40 µMLowGoodNon-specific Protein Binding
20% HP- β -CD Complex > 500 µM Low (GRAS excipient) Excellent (<10 nm) Host-Guest Encapsulation

Note: HP- β -CD is Generally Recognized As Safe (GRAS) and does not typically interfere with intracellular signaling, making it superior to surfactants [3].

Part 3: Mechanistic & Workflow Visualizations

Below is the logical pathway illustrating why direct addition fails and why cyclodextrin complexation succeeds.

G Stock Compound in DMSO (10 mM Stock) Media Aqueous Media (PBS/DMEM) Stock->Media Direct Addition (Solvent Shift) HPBCD Media + HP-β-CD (Host Molecule) Stock->HPBCD Complexation Route Nucleation Hydrophobic Aggregation (Nucleation) Media->Nucleation Hydrophobic Effect Complex Host-Guest Inclusion Complex HPBCD->Complex Thermodynamic Encapsulation Precipitate Precipitation (Assay Failure) Nucleation->Precipitate Crystal Growth Soluble Stable Aqueous Solution (Assay Success) Complex->Soluble Hydrophilic Shielding

Fig 1: Thermodynamic pathways of compound precipitation vs. cyclodextrin-mediated solubilization.

Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. By incorporating a lyophilization step in Protocol A, you remove the confounding variable of organic solvents entirely.

Protocol A: Preparation of HP- β -CD Inclusion Complexes (Solvent Evaporation Method)

This method forces the compound into the cyclodextrin cavity and removes all organic solvents, resulting in a 100% aqueous-compatible powder.

Materials Needed:

  • N-(2-Oxo-2-(phenylamino)ethyl)octanamide powder

  • 2-Hydroxypropyl- β -cyclodextrin (HP- β -CD)

  • Methanol or Ethanol (LC-MS grade)

  • Ultrapure Water

Step-by-Step Methodology:

  • Molar Ratio Calculation: Calculate a 1:5 molar ratio of Compound to HP- β -CD. (Excess cyclodextrin ensures complete encapsulation according to phase-solubility principles).

  • Organic Phase: Dissolve the required mass of N-(2-Oxo-2-(phenylamino)ethyl)octanamide in a minimal volume of Methanol (e.g., 5 mg in 1 mL).

  • Aqueous Phase: Dissolve the corresponding mass of HP- β -CD in Ultrapure Water (e.g., 20% w/v solution).

  • Complexation: Add the organic phase dropwise into the aqueous HP- β -CD solution under continuous, vigorous magnetic stirring at room temperature.

  • Equilibration: Cover the beaker with perforated parafilm and stir overnight (12-16 hours) in a fume hood to allow the methanol to evaporate and the complex to reach thermodynamic equilibrium.

  • Lyophilization: Flash-freeze the clear solution using liquid nitrogen, then lyophilize for 48 hours.

  • Validation & Reconstitution: The resulting white, fluffy powder is your inclusion complex. Reconstitute this powder directly into your assay buffer. Validation Check: The reconstituted solution must be optically clear. If DLS shows particles >50 nm, the complexation failed, likely due to insufficient stirring time.

Workflow Step1 Step 1: Dissolve Compound in MeOH Step2 Step 2: Mix with HP-β-CD (aq) Step1->Step2 Step3 Step 3: Stir 16h (Equilibration) Step2->Step3 Step4 Step 4: Lyophilize (Solvent Removal) Step3->Step4 Step5 Step 5: Reconstitute in Assay Buffer Step4->Step5

Fig 2: Standard operating procedure for generating solvent-free cyclodextrin inclusion complexes.

Protocol B: BSA-Assisted Solubilization (Rapid Direct Addition)

If cyclodextrins are unavailable or incompatible with your specific biochemical target, Bovine Serum Albumin (BSA) can act as a lipid-carrier surrogate.

  • Preparation: Prepare a 10 mM stock of the compound in 100% anhydrous DMSO.

  • Media Conditioning: Supplement your target assay buffer or cell culture media with 10% (w/v) essentially fatty-acid-free BSA. Warm the media to 37°C.

  • Vortex-Assisted Addition: Place the tube of warmed BSA-media on a vortex mixer at medium speed.

  • Dispersion: Using a low-retention pipette, add the DMSO stock directly into the vortexing liquid (do not let the drop touch the plastic wall of the tube).

  • Validation: Cap and invert 5 times. The BSA's hydrophobic binding pockets will sequester the octyl chain of the compound before it can nucleate.

Part 5: References

The methodologies and mechanistic explanations provided in this technical guide are grounded in the following peer-reviewed literature:

  • Exploring Cyclodextrin Complexes of Lipophilic Antioxidants: Benefits and Challenges in Nutraceutical Development International Journal of Molecular Sciences (2025). URL:[Link]

  • Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches International Journal of Molecular Sciences (2019). URL:[Link]

  • Effective paclitaxel: β -Cyclodextrin-based formulation boosts in vitro anti-tumor potential and lowers toxicity in zebrafish Toxicology Research / PMC (2024). URL:[Link]

Troubleshooting

Technical Support Center: Troubleshooting Background Noise in LC-MS/MS Analysis of N-(2-Oxo-2-(phenylamino)ethyl)octanamide

Welcome to the Advanced Application Support Center. This guide is specifically engineered for researchers and bioanalytical scientists facing elevated baseline noise, ion suppression, or erratic signal-to-noise (S/N) rat...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center. This guide is specifically engineered for researchers and bioanalytical scientists facing elevated baseline noise, ion suppression, or erratic signal-to-noise (S/N) ratios during the LC-MS/MS quantification of N-(2-Oxo-2-(phenylamino)ethyl)octanamide (CAS: 1389034-62-1).

Due to its lipophilic octanoyl chain and polar anilide core, this compound requires high organic solvent concentrations for elution on reversed-phase (e.g., C18) columns. This elution profile inherently overlaps with highly suppressive endogenous matrix components and system contaminants, making background noise a critical hurdle.

Part 1: Diagnostic FAQs – Identifying the Source of the Noise

Q: How do I determine if the high background noise is originating from my biological sample matrix or from the LC-MS/MS system itself? A: You must decouple the liquid chromatography system from the sample matrix to establish causality. The most definitive, self-validating test is to run a Solvent Blank Injection (injecting pure mobile phase) followed by a Matrix Blank Injection (injecting an extracted biological sample containing no analyte)[1].

  • If the noise persists during the Solvent Blank, the contamination is systemic (e.g., mobile phase impurities, column bleed, or ion source fouling)[2].

  • If the noise only spikes during the Matrix Blank, you are experiencing matrix-induced ion suppression, likely from co-eluting endogenous lipids[3].

Q: What are the chemical signatures of common LC-MS/MS system contaminants? A: System contaminants compete with your target analyte for charge on the electrospray ionization (ESI) droplet surface, raising the baseline. Look for these specific m/z signatures in your Q1 full scan:

  • Polyethylene Glycol (PEG): Appears as a dense cluster of peaks separated by exactly 44 Da (e.g., m/z 133, 177, 221). PEG is a ubiquitous surfactant that leaches from plastic microcentrifuge tubes, low-quality solvents, and even laboratory air[4][5].

  • Siloxanes: Appear as peaks separated by 74 Da (e.g., m/z 371, 445, 519). These originate from cosmetic products, laboratory air, and septa bleed[2][5].

  • Phthalates (Plasticizers): Commonly present at m/z 149 and 391. They leach from plastic tubing and solvent reservoir caps[2].

DiagnosticWorkflow Start Elevated Background Noise in LC-MS/MS Step1 Inject Solvent Blank (No Sample Matrix) Start->Step1 Decision1 Does Noise Persist? Step1->Decision1 PathA System/Solvent Contamination Decision1->PathA Yes PathB Matrix Effect (Sample-Derived) Decision1->PathB No ActionA1 Check Q1 Scans for Signatures (PEG: Δ44, Siloxanes: Δ74) PathA->ActionA1 ActionB1 Perform Post-Column Infusion (PCI) Mapping PathB->ActionB1 ActionA2 Execute Sawtooth Gradient Purge Protocol ActionA1->ActionA2 ActionB2 Implement Zirconia-Based Phospholipid Depletion ActionB1->ActionB2

Workflow for diagnosing and resolving LC-MS/MS background noise.

Part 2: Matrix Effects & Phospholipid Mitigation

Q: Why does N-(2-Oxo-2-(phenylamino)ethyl)octanamide suffer from such severe ion suppression in plasma/serum samples? A: The causality lies in the molecule's hydrophobicity. The octanoyl chain causes the compound to be highly retained on reversed-phase columns, requiring a high percentage of organic solvent to elute. Endogenous glycerophospholipids—present at massive concentrations (~1 mg/mL) in blood-based fluids—elute in this exact same high-organic window[3][6]. Because phospholipids possess a strongly basic trimethylamine headgroup, they rapidly monopolize the available protons in the ESI+ source, neutralizing the charge of your target analyte and creating a broad, noisy baseline[3][7].

Q: Standard protein precipitation (PPT) is not reducing the noise. What is the mechanistic alternative? A: Standard PPT removes proteins but leaves >90% of phospholipids in the extract[8]. To eliminate this background noise, you must use a targeted chemical filtration mechanism:

  • Lewis Acid-Base Extraction (HybridSPE): Utilizes a Zirconia (ZrO₂) coated stationary phase. The Zirconium atoms act as a strong Lewis acid (electron acceptor), selectively binding the phosphate moieties (Lewis base) of the phospholipids. Because N-(2-Oxo-2-(phenylamino)ethyl)octanamide lacks a phosphate group, it passes through unretained[6][7].

  • Fluorous Biphasic Extraction: A novel liquid-liquid extraction technique where phospholipids are complexed with a fluorous-tagged lanthanum salt and pulled into a fluorous solvent, leaving the target analyte in the organic phase, eliminating >99.9% of matrix effects[9].

Mechanism A Protein Crashed Extract (Target + Phospholipids) B Zirconia (ZrO2) Stationary Phase A->B C Lewis Acid-Base Interaction (Retains PO4- groups) B->C Phospholipids D Elution of Target Analyte (No Ion Suppression) B->D N-(2-Oxo...)octanamide

Mechanism of zirconia-based selective phospholipid depletion.

Part 3: System Decontamination & MS Optimization

Q: I have identified PEG contamination in my system. How do I purge it? A: PEG is notoriously sticky and can coat the stationary phase of your analytical column, leading to a permanent increase in baseline noise[10]. To remove it, you must disrupt its hydrophobic interactions using a "sawtooth" gradient protocol, which repeatedly shocks the column with rapid shifts in organic concentration[11]. (See Protocol 3 below).

Q: Can I reduce background noise through mass spectrometer hardware tuning? A: Yes. If chemical noise persists in your MRM transitions, optimize the Cone Gas Flow Rate . Increasing the cone gas flow helps sweep away un-desolvated solvent clusters and neutral interfering molecules before they enter the high-vacuum region of the mass spectrometer, significantly improving the S/N ratio for low-mass analytes. Additionally, ensure your nebulizing gas temperature is sufficiently high to handle the highly aqueous portion of your gradient[12].

Part 4: Data Summaries & Methodologies

Table 1: Diagnostic m/z Signatures for LC-MS/MS Background Contaminants
Contaminant ClassCommon Sourcem/z Signature (ESI+)Mitigation Strategy
Polyethylene Glycol (PEG) Plastic tubes, low-grade solvents, detergents[4][5]Repeating units of 44 Da (m/z 133, 177, 221...)Switch to LC-MS grade consumables; run sawtooth gradient[10][11].
Siloxanes Lab air, cosmetics, septa bleed[2][5]Repeating units of 74 Da (m/z 371, 445, 519...)Use active background ion reduction; minimize open vials[5].
Phthalates Plasticizers in tubing, solvent caps[2]m/z 149, 391Replace plastic solvent lines with PEEK or stainless steel[2].
Phospholipids Endogenous plasma/serum matrix[3][6]m/z 184 (Product ion), 104, 147Implement Lewis acid-base SPE or fluorous extraction[7][9].
Table 2: Comparative Efficacy of Sample Preparation Techniques
TechniquePhospholipid RemovalMatrix Effect on TargetRelative Cost
Protein Precipitation (PPT) < 10%Severe (High Noise)Low
Standard Reversed-Phase SPE 20 - 40%ModerateMedium
Zirconia-Based SPE (HybridSPE) > 95%NegligibleMedium-High
Fluorous Biphasic Extraction > 99.9%NegligibleHigh
Validated Experimental Protocols
Protocol 1: Post-Column Infusion (PCI) for Matrix Effect Validation

Purpose: A self-validating method to visually map where matrix components are suppressing your target analyte's signal[8].

  • Prepare a pure standard solution of N-(2-Oxo-2-(phenylamino)ethyl)octanamide (e.g., 100 ng/mL).

  • Connect a syringe pump to a T-piece located between the analytical column and the MS ion source.

  • Continuously infuse the standard solution at 10 µL/min while the LC is running at its normal flow rate.

  • Inject a Blank Matrix Extract (e.g., plasma extracted via your current method, containing no analyte) into the LC system.

  • Monitor the MRM transition of the target analyte.

  • Interpretation: The baseline should be a flat, elevated line. Any negative dips in the baseline indicate zones of ion suppression caused by eluting matrix components. If a dip aligns with your analyte's retention time, your sample prep method is insufficient.

Protocol 2: Zirconia-Based Phospholipid Depletion (HybridSPE)

Purpose: Selective removal of proteins and phospholipids to lower baseline noise[6][7].

  • Transfer 100 µL of biological plasma to a 96-well HybridSPE plate.

  • Add 300 µL of 1% formic acid in 100% Acetonitrile (The high organic content precipitates proteins, while the acid disrupts analyte-protein binding).

  • Agitate the plate for 2 minutes to ensure complete precipitation.

  • Apply vacuum (15 in. Hg) for 3-5 minutes to pull the extract through the Zirconia stationary phase.

  • Collect the eluent. The Zirconia bed permanently retains the phospholipids via Lewis acid-base interactions[7].

  • Evaporate the collected eluent to dryness under nitrogen and reconstitute in the initial mobile phase for LC-MS/MS injection.

Protocol 3: Sawtooth Gradient Decontamination for PEG Removal

Purpose: Purging polymeric contaminants from the LC system and analytical column[2][11].

  • Set the LC flow rate to 0.5 µL/min (for nano-LC) or 0.5 mL/min (for standard analytical LC).

  • Set the column oven temperature to 50 °C to increase polymer solubility.

  • Program a "sawtooth" gradient: Ramp from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes.

  • Immediately drop back to 5% Acetonitrile and hold for 1 minute.

  • Repeat this exact 5% → 95% → 5% cycle a minimum of six consecutive times [11].

  • Run a solvent blank to verify the disappearance of the Δ44 Da repeating mass signatures.

References
  • Chromatography Today. "Eliminate Matrix Effects with HybridSPE". chromatographytoday.com. URL:[Link]

  • Biotage. "Reduction of Matrix Effects due to Phospholipids: A Comparison of Sample Preparation Techniques". biotage.co.jp. URL:[Link]

  • Analytical Chemistry - ACS Publications. "Accurate LC-MS/MS Analysis of Diacylglycerols in Human Plasma with Eliminating Matrix Effect by Phospholipids Using Fluorous Biphasic Extraction". acs.org. URL:[Link]

  • American Pharmaceutical Review. "Coping with Matrix Effects Caused by Phospholipids in Biological Samples". americanpharmaceuticalreview.com. URL:[Link]

  • ResearchGate. "Why am I getting Polyethylene glycol (PEG) contamination of mass spec sample?". researchgate.net. URL:[Link]

  • Chromatography Online. "LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise". chromatographyonline.com. URL:[Link]

  • Analytical Chemistry - ACS Publications. "Rapid Assessment of Contaminants and Interferences in Mass Spectrometry Data Using Skyline". acs.org. URL:[Link]

  • LabRulez. "Confirmation That Only Minimal Levels (≤ 4 pg) of Polyethylene Glycol (PEG) Are Present in Waters Nano-LC Consumables". labrulez.com. URL:[Link]

  • AMSbiopharma. "Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis". amsbiopharma.com. URL:[Link]

  • Waters Corporation. "Suggested Approaches for Minimizing Background Chemical Noise in Low Mass MRM Transitions". waters.com. URL:[Link]

  • Waters Knowledge Base. "Procedure for removing PEG or polymer contaminant from a nanoACQUITY BEH130 C18 100µm ID column". waters.com. URL:[Link]

  • University of Alabama Mass Spectrometry Facility. "Controlling Contamination in UltraPerformance LC®/MS and HPLC/MS Systems". ua.edu. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

1H NMR and 13C NMR spectra validation for N-(2-Oxo-2-(phenylamino)ethyl)octanamide

As a Senior Application Scientist, validating the structural integrity of synthetic building blocks like N-(2-Oxo-2-(phenylamino)ethyl)octanamide (CAS 1389034-62-1) requires more than just running a routine spectrum. Thi...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, validating the structural integrity of synthetic building blocks like N-(2-Oxo-2-(phenylamino)ethyl)octanamide (CAS 1389034-62-1) requires more than just running a routine spectrum. This molecule—comprising an aliphatic octanoyl tail, a glycine-derived linker, and an aromatic aniline head—features two distinct amide environments. Because amides are highly sensitive to their chemical environment, selecting the correct solvent system and magnetic field strength is not merely a procedural step; it is the causal foundation of a self-validating analytical workflow.

This guide objectively compares solvent effects (DMSO-d₆ vs. CDCl₃) and field strengths (400 MHz vs. 600 MHz) to establish a rigorous, field-proven protocol for structural confirmation.

Part 1: The Causality of Experimental Choices

Solvent Dynamics: Why DMSO-d₆ Outperforms CDCl₃ for Amides

A common pitfall in structural validation is the default use of Chloroform-d (CDCl₃). In non-polar solvents like CDCl₃, primary and secondary amides are partially associated, and their carbonyl oxygen lone electron pairs are specifically solvated by solvent molecules [1]. Because intermolecular hydrogen bonding is in a dynamic, concentration-dependent equilibrium, the N-H protons in CDCl₃ often appear as broad, upfield-shifted signals that obscure critical 3J coupling information.

Conversely, Dimethyl sulfoxide-d₆ (DMSO-d₆) acts as a powerful hydrogen bond acceptor. In DMSO-d₆, the N−H hydrogens form strong, stable hydrogen bonds with the solvent molecules, effectively breaking up any self-association [1]. This specific solvation locks the amide protons into a stable conformational state, shifting them significantly downfield (typically >8.0 ppm) and sharpening the signals [2]. For N-(2-Oxo-2-(phenylamino)ethyl)octanamide, DMSO-d₆ resolves the aliphatic amide as a sharp triplet and the aromatic amide as a distinct singlet, creating a self-validating baseline for integration.

Field Strength: 400 MHz vs. 600 MHz

While a 400 MHz spectrometer is adequate for verifying the aromatic head and the downfield amide protons, it often fails to resolve the aliphatic envelope of the octanoyl chain (C3–C7). At 400 MHz, these methylene protons collapse into an indistinguishable multiplet due to second-order coupling effects.

Upgrading to a 600 MHz spectrometer increases the chemical shift dispersion ( Δν ) relative to the scalar coupling constant ( J ). This superior resolution separates the β -methylene protons from the bulk aliphatic chain, allowing for precise 2D NMR mapping and eliminating structural ambiguity.

Part 2: Self-Validating Experimental Protocols

To ensure absolute trustworthiness, the following step-by-step methodology utilizes a closed-loop validation system where 1D and 2D data mutually confirm the structure.

Step 1: Anhydrous Sample Preparation
  • Accurately weigh 15–20 mg of N-(2-Oxo-2-(phenylamino)ethyl)octanamide.

  • Dissolve the compound in 0.6 mL of anhydrous DMSO-d₆ (100 atom % D) containing 0.03% v/v TMS.

    • Causality: Using strictly anhydrous solvent prevents chemical exchange between the labile amide protons and residual water, which would otherwise broaden the N-H signals and destroy the 3JNH−CH​ coupling required to validate the linker connectivity [3].

  • Transfer the solution to a high-quality 5 mm NMR tube.

Step 2: Instrument Calibration (600 MHz)
  • Insert the sample into a 600 MHz NMR spectrometer equipped with a cryogenically cooled probe.

  • Lock the magnetic field to the deuterium resonance of DMSO-d₆.

  • Perform Automated Tuning and Matching (ATM) to optimize the probe's resonance circuit for the high dielectric constant of DMSO.

  • Shim the magnet using a 3D gradient shimming protocol until the residual DMSO-d₆ pentet at 2.50 ppm achieves a full width at half maximum (FWHM) of < 1.0 Hz.

Step 3: 1D and 2D Acquisition Parameters
  • ¹H NMR (1D): Acquire 16 transients using a 90° pulse sequence (zg30). Set the relaxation delay (D1) to 2.0 s to ensure complete longitudinal relaxation ( T1​ ) for accurate integration.

  • ¹³C NMR (1D): Acquire 1024 transients using a proton-decoupled sequence (zgpg30 with WALTZ-16). Set D1 to 2.0 s to account for the long T1​ times of the quaternary ipso-carbon and carbonyls.

  • ¹H-¹H COSY (2D): Acquire with 128 t1​ increments. Causality: This confirms the adjacent connectivity by showing a cross-peak between the aliphatic amide triplet (~8.15 ppm) and the glycine linker doublet (~3.90 ppm).

  • ¹H-¹³C HSQC (2D): Acquire with 256 t1​ increments to disperse the overlapping aliphatic carbon envelope along the highly resolved proton dimension.

Part 3: Comparative Data Analysis

The tables below summarize the expected chemical shifts, demonstrating the stark contrast in data quality and signal resolution between solvent systems.

Table 1: ¹H NMR Chemical Shift Comparison (DMSO-d₆ vs. CDCl₃)
Proton EnvironmentExpected δ in DMSO-d₆ (ppm)Expected δ in CDCl₃ (ppm)MultiplicityIntegration
Octanoyl -CH₃ 0.850.88t3H
Octanoyl -(CH₂)₄- 1.251.30m8H
Octanoyl -CH₂-CH₂-C=O 1.501.65m2H
Octanoyl -CH₂-C=O 2.152.30t2H
Linker -NH-CH₂-C=O 3.904.15d2H
Aromatic p-H 7.057.10t1H
Aromatic m-H 7.307.30t2H
Aromatic o-H 7.607.50d2H
Aliphatic Amide NH 8.15 (Sharp, resolved)6.50 (Broad, unresolved)t (br in CDCl₃)1H
Aromatic Amide NH 9.95 (Sharp, resolved)8.50 (Broad, unresolved)s (br in CDCl₃)1H
Table 2: ¹³C NMR Structural Assignments (DMSO-d₆)
Carbon EnvironmentExpected δ (ppm)Assignment Notes
Octanoyl -CH₃ 14.0Terminal methyl group
Aliphatic chain (-CH₂-) 22.1, 25.1, 28.5, 28.7, 31.2Resolved via HSQC at 600 MHz
Octanoyl -CH₂-C=O 35.3 α -carbon to the aliphatic carbonyl
Linker -NH-CH₂-C=O 43.1Deshielded by adjacent nitrogen and carbonyl
Aromatic o-C, p-C, m-C 119.2, 123.3, 128.8Aniline ring methine carbons
Aromatic ipso-C 139.1Quaternary carbon attached to nitrogen
Glycine C=O 168.5Amide carbonyl (aromatic adjacent)
Octanoyl C=O 172.8Amide carbonyl (aliphatic adjacent)

Part 4: Structural Validation Workflow

The logical progression of this validation system ensures that no structural assumption is left unverified. If signal overlap occurs in the 1D spectrum, the workflow mandates 2D correlation to close the validation loop.

NMR_Workflow A Sample Prep: N-(2-Oxo-2-(phenylamino)ethyl)octanamide B Solvent Selection: DMSO-d6 (Preferred) vs. CDCl3 A->B C 1D Acquisition: 400 MHz vs. 600 MHz B->C D Evaluate Amide NH & Aliphatic Resolution C->D E 2D NMR Validation: COSY & HSQC D->E Resolve overlap & confirm coupling F Final Structural Confirmation E->F

Logical workflow for NMR validation of N-(2-Oxo-2-(phenylamino)ethyl)octanamide.

References

  • Solvation of Amides in DMSO and CDCl₃: An Attempt at Quantitative DFT-Based Interpretation of ¹H and ¹³C NMR Chemical Shifts The Journal of Physical Chemistry A (ACS Publications) URL:[Link]

  • ¹H NMR spectra part 31: ¹H chemical shifts of amides in DMSO solvent Magnetic Resonance in Chemistry URL:[Link]

  • Synthetic Mimics of Antimicrobial Peptides From Triaryl Scaffolds National Institutes of Health (PMC) URL:[Link]

  • Solution NMR Measurement of Amide Proton Chemical Shift Anisotropy in ¹⁵N-Enriched Proteins Journal of the American Chemical Society URL:[Link]

Sources

Comparative

A Comparative Efficacy Analysis of N-(2-Oxo-2-(phenylamino)ethyl)octanamide and Its Structural Analogs: A Guide for Drug Discovery Professionals

Introduction N-(2-Oxo-2-(phenylamino)ethyl)octanamide represents a fascinating chemical scaffold that marries two distinct pharmacophores: an N-phenyl-2-aminoacetamide core and a long-chain fatty acid amide tail. While d...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

N-(2-Oxo-2-(phenylamino)ethyl)octanamide represents a fascinating chemical scaffold that marries two distinct pharmacophores: an N-phenyl-2-aminoacetamide core and a long-chain fatty acid amide tail. While direct experimental data on this specific molecule is not extensively available in peer-reviewed literature, a comprehensive analysis of its structural analogs provides a powerful predictive framework for its potential therapeutic efficacy. This guide offers an in-depth comparative analysis of these analogs, drawing upon established experimental data to illuminate the potential of this chemical class in neurology and beyond. We will dissect the molecule into its core components and examine the efficacy of compounds that share these structural motifs, focusing on two primary areas of therapeutic promise: anticonvulsant activity and neuroprotective/anti-inflammatory effects.

Part 1: The N-Aryl Acetamide Core - A Proven Scaffold for Anticonvulsant Activity

The N-(2-oxo-2-(phenylamino)ethyl) moiety is a key structural feature of a class of compounds known as functionalized amino acid amides, which have demonstrated significant potential as anticonvulsant agents. The most prominent example from this class is Lacosamide ((R)-N-benzyl-2-acetamido-3-methoxypropionamide), an approved antiepileptic drug. The core hypothesis is that the N-phenylacetamide structure can confer potent activity in preclinical models of epilepsy, particularly the Maximal Electroshock (MES) seizure model, which is indicative of efficacy against generalized tonic-clonic seizures.

Comparative Efficacy of N-Aryl Acetamide Analogs in the MES Model

The anticonvulsant activity of this class is highly dependent on the substitution pattern. Studies on N-benzyl-2-acetamidopropionamide derivatives have revealed critical structure-activity relationships (SAR).[1][2]

Compound/AnalogStructureAnimal ModelAdministration RouteMES ED50 (mg/kg)Neurotoxicity TD50 (mg/kg)Protective Index (PI = TD50/ED50)
(R)-Lacosamide (R)-N-benzyl-2-acetamido-3-methoxypropionamideRat (oral)p.o.3.9>500>130
Analog 18 N-benzyl-2-acetamido-3-methoxypropionamideMouse (i.p.)i.p.8.3--
(R)-Analog 18 (R)-N-benzyl-2-acetamido-3-methoxypropionamideMouse (i.p.)i.p.4.5276.0
Analog 19 N-benzyl-2-acetamido-3-ethoxypropionamideMouse (i.p.)i.p.17.3--
Phenytoin 5,5-diphenylimidazolidine-2,4-dioneMouse (i.p.)i.p.6.56610.1
Phenobarbital 5-ethyl-5-phenyl-1,3-diazinane-2,4,6-trioneMouse (i.p.)i.p.22642.9

Data synthesized from multiple sources.[1][2]

Expert Analysis of Structure-Activity Relationships: The data clearly indicates that the (R)-stereoisomer is significantly more potent, a crucial insight for the development of N-(2-Oxo-2-(phenylamino)ethyl)octanamide.[1] The presence of a heteroatom substituent, such as the methoxy group in Lacosamide, at the C(3) position of the propionamide backbone, enhances anticonvulsant activity.[1] While our lead compound has an extended octanamide chain at this position, this suggests that modifications to this lipophilic tail could be a key strategy for optimizing efficacy. The high Protective Index of Lacosamide in rats highlights the potential for developing analogs with a wide therapeutic window.[2]

Experimental Protocol: Maximal Electroshock (MES) Seizure Model

This protocol is a standard preclinical screen for identifying potential anticonvulsant drugs effective against generalized tonic-clonic seizures.

  • Animal Model: Male albino mice (20-30 g) or rats (100-150 g).

  • Drug Administration: The test compound is administered intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group receives the vehicle alone.

  • Induction of Seizures: At the time of predicted peak drug effect (e.g., 30-60 minutes post-i.p. administration), a maximal electrical stimulus (e.g., 50 mA for mice, 150 mA for rats, 60 Hz, 0.2-second duration) is delivered via corneal or ear-clip electrodes.

  • Endpoint: The endpoint is the abolition of the hindlimb tonic extensor component of the seizure.

  • Data Analysis: The dose of the compound that protects 50% of the animals from the tonic extensor seizure (ED50) is calculated using probit analysis.

Logical Workflow for Anticonvulsant Screening

G cluster_0 In Vivo Screening cluster_1 Mechanism of Action Studies a Compound Administration (i.p. or p.o.) b Maximal Electroshock (MES) Test a->b c Subcutaneous Metrazol (scMet) Test a->c d Rotarod Test (Neurotoxicity) a->d e Determination of ED50 and TD50 b->e c->e d->e f Calculation of Protective Index (PI) e->f g In Vitro Electrophysiology f->g Lead Compound h Voltage-gated Sodium Channel Assays g->h i Voltage-gated Calcium Channel Assays g->i

Caption: Workflow for anticonvulsant drug discovery.

Part 2: The Fatty Acid Amide Moiety - A Target for Neuroprotection and Anti-Inflammatory Action

The octanamide tail of our lead compound places it in the family of fatty acid amides (FAAs). Endogenous FAAs, such as oleamide and palmitoylethanolamide (PEA), are a class of lipid signaling molecules with well-documented roles in neuroprotection, anti-inflammation, and analgesia.[3][4][5]

The Endocannabinoid System and FAA Signaling

Many of the effects of FAAs are mediated through the endocannabinoid system, either directly by acting on cannabinoid receptors (CB1 and CB2) or indirectly by modulating the levels of other endocannabinoids like anandamide through inhibition of the enzyme Fatty Acid Amide Hydrolase (FAAH).[6][7]

Fatty Acid AmidePrimary Biological Role(s)Key Molecular Target(s)
Oleamide Sleep induction, neuroprotectionCB1 receptor, GABA-A receptors
Palmitoylethanolamide (PEA) Anti-inflammatory, analgesicPPAR-α, GPR55
Anandamide (AEA) Neurotransmission, pain modulation, appetiteCB1 and CB2 receptors
Myristamide Cognitive enhancementIncreases BDNF expression

Information compiled from various sources.[4][5][8]

Expert Analysis of Therapeutic Potential: The presence of the octanamide tail suggests that N-(2-Oxo-2-(phenylamino)ethyl)octanamide could exhibit neuroprotective and/or anti-inflammatory properties. The mechanism might involve direct interaction with receptors like PPAR-α or indirect modulation of the endocannabinoid system. For instance, inhibition of FAAH by compounds like URB597 has been shown to be neuroprotective in models of vascular dementia and HIV-1 Tat-induced neurotoxicity.[6][7] This suggests that if our lead compound or its analogs have FAAH inhibitory activity, they could offer therapeutic benefits in neurodegenerative and neuroinflammatory conditions. Furthermore, the finding that myristamide can improve cognitive function and elevate brain-derived neurotrophic factor (BDNF) levels opens another exciting avenue for investigation.[8]

Experimental Protocol: In Vitro Neuroprotection Assay (Glutamate-Induced Excitotoxicity)

This assay assesses the ability of a compound to protect neurons from cell death induced by excessive glutamate exposure, a common mechanism in many neurological disorders.

  • Cell Culture: Primary cortical neurons are isolated from embryonic rodents and cultured for 7-10 days to allow for maturation.

  • Compound Pre-treatment: Neurons are pre-incubated with various concentrations of the test compound for a specified period (e.g., 1-24 hours).

  • Induction of Excitotoxicity: Glutamate (e.g., 50-100 µM) is added to the culture medium for a short duration (e.g., 15-30 minutes) to induce excitotoxic cell death.

  • Washout and Recovery: The glutamate-containing medium is replaced with fresh, compound-containing medium, and the cells are incubated for 24 hours.

  • Assessment of Cell Viability: Cell viability is quantified using a standard assay such as the MTT assay or by measuring lactate dehydrogenase (LDH) release into the culture medium.

  • Data Analysis: The concentration of the compound that provides 50% protection against glutamate-induced cell death (EC50) is calculated.

Signaling Pathway: Neuroprotective Effects of FAAH Inhibition

G FAAH_Inhibitor FAAH Inhibitor (e.g., URB597) FAAH FAAH FAAH_Inhibitor->FAAH Inhibits Anandamide Anandamide (AEA) Levels Increase FAAH->Anandamide Degrades CB1R CB1 Receptor Anandamide->CB1R Activates CB2R CB2 Receptor Anandamide->CB2R Activates Neuronal_Survival Increased Neuronal Survival & Reduced Dendritic Degeneration CB1R->Neuronal_Survival CB2R->Neuronal_Survival Neuroinflammation Reduced Neuroinflammation CB2R->Neuroinflammation

Caption: FAAH inhibition boosts endocannabinoid signaling.

Synthesis of N-(2-Oxo-2-(phenylamino)ethyl)amides

The synthesis of the target compound and its analogs can be achieved through a straightforward amidation reaction. A general synthetic route is outlined below.

General Synthetic Procedure
  • Step 1: Synthesis of 2-chloro-N-phenylacetamide. Chloroacetyl chloride is reacted with aniline in the presence of a base (e.g., triethylamine or aqueous sodium bicarbonate) in an appropriate solvent (e.g., dichloromethane or diethyl ether) at low temperature (0-5 °C) to yield 2-chloro-N-phenylacetamide.

  • Step 2: Synthesis of the fatty acid amide. The desired fatty acid (e.g., octanoic acid) is converted to its corresponding acid chloride using a chlorinating agent like thionyl chloride or oxalyl chloride. The acid chloride is then reacted with ammonia or an appropriate amine to form the primary or secondary amide.

  • Step 3: N-Alkylation. The fatty acid amide is deprotonated with a strong base (e.g., sodium hydride) in an anhydrous aprotic solvent (e.g., DMF or THF). 2-chloro-N-phenylacetamide is then added to the reaction mixture, and the reaction is stirred, often with heating, to facilitate the nucleophilic substitution reaction, yielding the final product.

Conclusion and Future Directions

The structural architecture of N-(2-Oxo-2-(phenylamino)ethyl)octanamide suggests a molecule with a dual therapeutic potential. The N-phenyl acetamide core is a well-established pharmacophore for anticonvulsant activity, with a clear structure-activity relationship pointing towards potent effects in preclinical seizure models. Concurrently, the octanamide tail, a long-chain fatty acid amide, positions the molecule within a class of lipids known for their significant neuroprotective and anti-inflammatory properties, primarily through modulation of the endocannabinoid system.

This comparative guide, based on the efficacy of its structural analogs, strongly supports the hypothesis that N-(2-Oxo-2-(phenylamino)ethyl)octanamide is a promising lead compound for the development of novel therapeutics for neurological disorders. Future research should focus on the synthesis and in vitro and in vivo evaluation of this compound to:

  • Determine its anticonvulsant efficacy in the MES and other seizure models.

  • Assess its neuroprotective potential in models of excitotoxicity and neuroinflammation.

  • Investigate its mechanism of action, including its effects on voltage-gated ion channels, cannabinoid receptors, and FAAH activity.

By exploring this hybrid scaffold, researchers may uncover a new class of multi-target drugs capable of both managing seizures and protecting the nervous system from underlying pathology.

References

  • Bialer, M., & White, H. S. (2010). Key factors in the discovery and development of new antiepileptic drugs. Nature Reviews Drug Discovery, 9(1), 68–82.
  • Choi, D., Stables, J. P., & Kohn, H. (1996). Synthesis and Anticonvulsant Activities of N-Benzyl-2-acetamidopropionamide Derivatives. Journal of Medicinal Chemistry, 39(9), 1907–1916.
  • Mor, M., et al. (2009). Synthesis and Anticonvulsant Activities of (R)-N-(4′-Substituted)benzyl 2-Acetamido-3-methoxypropionamides. Journal of Medicinal Chemistry, 53(3), 1163-1177.
  • Obniska, J., et al. (2016). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. Pharmacological Reports, 68(5), 986-991.
  • Sabbaghan, M., & Hossaini, Z. (2012). A highly efficient green synthesis of N-alkyl 2-[(2-oxo-2-aryl ethyl) amino] benzamide derivatives from reaction of isatoic anhydride, primary amines and 2-bromoacethophenone. Combinatorial Chemistry & High Throughput Screening, 15(9), 745-748.
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Safety & Regulatory Compliance

Safety

N-(2-Oxo-2-(phenylamino)ethyl)octanamide proper disposal procedures

N-(2-Oxo-2-(phenylamino)ethyl)octanamide: Comprehensive Laboratory Disposal and Safety Guide As a synthetic building block frequently utilized in drug development and lipid-peptide conjugation studies, N-(2-Oxo-2-(phenyl...

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Author: BenchChem Technical Support Team. Date: April 2026

N-(2-Oxo-2-(phenylamino)ethyl)octanamide: Comprehensive Laboratory Disposal and Safety Guide

As a synthetic building block frequently utilized in drug development and lipid-peptide conjugation studies, N-(2-Oxo-2-(phenylamino)ethyl)octanamide requires strict handling and disposal protocols. While it may appear as a standard benchtop reagent, its structural components—a lipophilic octanamide tail and a phenylamino (aniline) headgroup—present specific environmental and toxicological hazards.

This guide provides researchers and laboratory managers with field-proven, step-by-step disposal procedures compliant with standard environmental health and safety (EHS) regulations.

Chemical Profile & Quantitative Data

Before managing waste, it is critical to understand the physicochemical properties of the compound, as these dictate its behavior in waste streams.

PropertyValue
Chemical Name N-(2-Oxo-2-(phenylamino)ethyl)octanamide
CAS Number 1389034-62-1[1]
Molecular Formula C₁₆H₂₄N₂O₂[1]
Molecular Weight 276.37 g/mol [1]
Structural Class Lipid-aniline conjugate / Synthetic Amide
Primary Hazards Aquatic toxicity, potential skin/eye irritant, environmental persistence

Mechanistic Risk Assessment: The "Why" Behind the Protocol

Proper disposal is not merely about regulatory compliance; it is a self-validating system designed to mitigate specific molecular risks.

  • The Aniline Moiety (Toxicity): The phenylamino group is an aniline derivative. Aniline and primary aromatic amines (PAAs) are highly toxic to aquatic life and are recognized as potential mutagens and carcinogens[2],[3]. Overexposure to aniline derivatives can cause severe health issues, including methemoglobinemia (red blood cell damage)[2].

  • The Octanamide Tail (Bioaccumulation): The 8-carbon lipid tail renders the molecule highly lipophilic. If discharged into standard wastewater, it resists aqueous degradation and readily bioaccumulates in the tissues of aquatic organisms, passing through successive trophic levels[3],[4].

  • Hydrolysis Risk: In highly acidic or basic aqueous waste streams, the amide bonds can hydrolyze, releasing free aniline and octanoic acid. Because of this, drain disposal is strictly prohibited [5]. The compound must be managed "cradle-to-grave" under Resource Conservation and Recovery Act (RCRA) guidelines[6].

Waste Segregation & Disposal Workflows

DisposalWorkflow Start Waste Generation: N-(2-Oxo-2-(phenylamino)ethyl)octanamide State Physical State? Start->State Solid Solid Powder/Crystals State->Solid Powder Liquid Dissolved in Solvent State->Liquid Solution SolidContainer Seal in HDPE/Glass Solid Waste Container Solid->SolidContainer SolventType Solvent Type? Liquid->SolventType Incineration Licensed Hazardous Waste Incineration Facility SolidContainer->Incineration Halogenated Halogenated (e.g., DCM) SolventType->Halogenated NonHalogenated Non-Halogenated (e.g., DMSO, DMF) SolventType->NonHalogenated HalContainer Halogenated Liquid Waste Container Halogenated->HalContainer NonHalContainer Non-Halogenated Liquid Waste Container NonHalogenated->NonHalContainer HalContainer->Incineration NonHalContainer->Incineration

Decision matrix for the segregation and disposal of N-(2-Oxo-2-(phenylamino)ethyl)octanamide waste.

Phase 1: Solid Waste Disposal Protocol (Unused Product or Spoilage)
  • Collection: Gather all unused powder, contaminated weighing paper, and empty primary vials.

  • Containment: Place the waste into a wide-mouth High-Density Polyethylene (HDPE) or borosilicate glass container.

    • Causality: These materials are chemically inert to organic amides, preventing container degradation and chemical leaching during long-term storage in Satellite Accumulation Areas[7],[6].

  • Labeling: Affix a hazardous waste label immediately. Mark as "Toxic Solid Waste: Contains Aniline Derivatives." Do not use abbreviations[8].

  • Empty Container Management: Any container that previously held acutely toxic compounds must be triple-rinsed with a compatible solvent (e.g., methanol). The rinsate must be collected as liquid hazardous waste; it cannot be washed down the sink[6].

Phase 2: Liquid Waste Disposal Protocol (Post-Assay Solutions)

Because this compound is highly hydrophobic, it is typically dissolved in organic solvents (e.g., DMSO, DMF, or Dichloromethane) for assays.

  • Solvent Segregation: Determine if the carrier solvent is halogenated (e.g., Dichloromethane, Chloroform) or non-halogenated (e.g., DMSO, Methanol, DMF).

    • Causality: Mixing these streams is a critical operational failure. Halogenated solvents require specialized, higher-temperature incineration to prevent the formation of highly toxic dioxins. Contaminating a non-halogenated stream with halogenated waste drastically increases disposal costs and environmental risk[9],[10].

  • Transfer: Carefully pour the solution into the designated liquid waste carboy.

  • Headspace Management: Leave at least 1 inch of headspace at the top of the container.

    • Causality: This accommodates vapor expansion due to ambient temperature fluctuations, preventing container rupture and subsequent exposure[6].

Phase 3: Spill Response & Decontamination

In the event of a benchtop spill:

  • Containment: Isolate the area. Do not dry-sweep the powder, as this generates inhalable hazardous dust.

  • Absorption: Cover the spill with an inert, damp absorbent material (e.g., vermiculite or sand moistened with water or ethanol)[2].

  • Decontamination: Wipe the surface with an alcohol-soaked towel (ethanol or isopropanol).

    • Causality: The lipophilic octanamide tail makes the compound insoluble in water. An initial alcohol wipe is required to solubilize and lift the chemical. Follow this with a standard soap and water wash to remove residual organics[11].

  • Disposal: Place all contaminated wipes and absorbents into the solid hazardous waste container[11].

Regulatory Compliance & Final Destruction

Under EPA guidelines, the only acceptable method for the final destruction of N-(2-Oxo-2-(phenylamino)ethyl)octanamide is high-temperature incineration at a licensed hazardous waste facility[10].

Advanced oxidation processes (AOPs) or high-temperature thermal destruction are required to completely cleave the robust C-N bonds of the amide and aniline groups[12]. The incineration facility must be equipped with NOx scrubbers to safely neutralize the nitrogen content (N₂O₂) of the molecule, ensuring no secondary atmospheric pollutants are generated during destruction.

References

  • MDFCW. "N-(2-Oxo-2-(phenylamino)ethyl)octanamide Standard". Available at: [Link]

  • Lanxess. "Product Safety Assessment: Aniline". Available at: [Link]

  • National Institutes of Health (NIH) / PMC. "Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater". Available at: [Link]

  • American Chemical Society (ACS). "Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines". Available at: [Link]

  • Environmental Protection Agency (EPA). "Ambient Aquatic Life Water Quality Criteria For Aniline". Available at: [Link]

  • University of Pennsylvania EHRS. "Laboratory Chemical Waste Management Guidelines". Available at: [Link]

  • University of Florida EH&S. "Hazardous Waste Management Guide". Available at: [Link]

  • University of Cincinnati EH&S. "Hazardous Waste Manual". Available at: [Link]

  • Western Carolina University. "Hazardous Waste Program". Available at: [Link]

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Handling

Comprehensive Safety &amp; Handling Protocol: N-(2-Oxo-2-(phenylamino)ethyl)octanamide

Executive Summary & Chemical Identity N-(2-Oxo-2-(phenylamino)ethyl)octanamide (CAS: 1389034-62-1) is a specialized synthetic building block utilized in advanced drug development and chemical research[1]. With a molecula...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Identity

N-(2-Oxo-2-(phenylamino)ethyl)octanamide (CAS: 1389034-62-1) is a specialized synthetic building block utilized in advanced drug development and chemical research[1]. With a molecular formula of C16H24N2O2 and a molecular weight of 276.37 g/mol , the molecule features both a lipophilic octanamide tail and an aromatic phenylamino head[1].

Because comprehensive, long-term toxicological data (e.g., carcinogenicity, reproductive toxicity) for this specific intermediate is not yet established in public literature, it must be handled under the[2]. As a Senior Application Scientist, I mandate that this compound be treated under the strict framework of , assuming it is a potentially hazardous substance capable of skin sensitization, irritation, and unknown systemic toxicity[3].

Risk Assessment & Hazard Causality

In laboratory settings, the primary routes of exposure to solid building blocks are the inhalation of aerosolized powders and dermal absorption[4]. Understanding the causality behind the hazard is critical for selecting the correct Personal Protective Equipment (PPE).

  • Dermal Hazard Causality: The octanoyl chain imparts significant lipophilicity (high LogP) to the molecule. If this compound is dissolved in organic solvents commonly used in bioassays (e.g., DMSO, DMF), its ability to traverse the stratum corneum of human skin increases exponentially. Furthermore, the phenylamino group presents a structural alert for potential skin sensitization. Standard latex gloves are highly permeable to organic solvents and are therefore insufficient; chemical-resistant nitrile or neoprene gloves are required to prevent permeation and degradation,[5].

  • Inhalation Hazard Causality: Handling the dry powder during weighing or transfer creates micro-particulates. Inhalation of these particulates bypasses first-pass hepatic metabolism, directly introducing the compound to systemic circulation. Therefore, primary engineering controls—specifically, certified chemical fume hoods—are non-negotiable to minimize airborne exposure[4].

Tiered Personal Protective Equipment (PPE) Matrices

To ensure operational efficiency without compromising safety, PPE requirements must be scaled based on the volume and state of the chemical. The following matrix aligns with [6],[7].

Operational ScaleEngineering ControlHand ProtectionEye/Face ProtectionBody Protection
Analytical (≤ 100 mg) Certified Chemical Fume HoodSingle-layer Nitrile (≥ 4 mil)ANSI Z87.1 Safety GlassesStandard Cotton Lab Coat
Preparative (> 100 mg) Fume Hood or Powder Weighing EnclosureDouble-layer Nitrile (inner 4 mil, outer 8 mil)Chemical Splash GogglesFluid-resistant Lab Coat
Solution Prep (in DMSO/DMF) Chemical Fume HoodDouble-layer Nitrile (change immediately if splashed)Safety Goggles + Face ShieldFluid-resistant Lab Coat + Apron

Operational Workflows: Self-Validating Protocols

Workflow 1: Safe Weighing and Transfer

This protocol integrates self-validation to ensure engineering controls are actively protecting the user before any chemical exposure occurs[3].

  • System Verification: Turn on the chemical fume hood. Check the digital monitor to confirm a face velocity between 80–120 feet per minute (fpm).

    • Self-Validation Step: Hold a single tissue (e.g., Kimwipe) near the bottom of the sash opening; it should be gently and consistently pulled inward. Do not proceed if airflow is stagnant or turbulent.

  • PPE Donning & Inspection: Inspect nitrile gloves for micro-tears by trapping air inside the glove and squeezing to check for leaks[4]. Don safety glasses and ensure your lab coat is fully buttoned.

  • Workspace Preparation: Place an anti-static weighing boat on the analytical balance inside the hood. This prevents electrostatic repulsion from aerosolizing the fine powder.

  • Transfer Execution: Use a grounded, stainless-steel micro-spatula to transfer N-(2-Oxo-2-(phenylamino)ethyl)octanamide. Keep the source container and the balance at least 6 inches inside the hood sash to ensure you are working within the optimal capture velocity zone[4].

  • Decontamination: After weighing, wipe down the balance and spatula with a solvent appropriate for lipophilic amides (e.g., 70% isopropanol), followed by a secondary wipe with distilled water.

Workflow 2: Spill Response Pathway

If a spill occurs, immediate and logical containment is critical to prevent widespread laboratory contamination.

SpillResponse Spill Spill Detected: N-(2-Oxo-2-(phenylamino)ethyl)octanamide Assess Assess State: Solid Powder vs. Solution? Spill->Assess Solid Solid Spill: Cover with damp paper towel to prevent aerosolization Assess->Solid Powder Liquid Solution Spill: Apply inert absorbent pad (e.g., vermiculite/spill kit) Assess->Liquid Solution Collect Collect waste using non-sparking tools Solid->Collect Liquid->Collect Decon Decontaminate surface with Isopropanol, then soapy water Collect->Decon Dispose Seal in hazardous waste bag Label: 'Toxic Solid/Liquid Waste' Decon->Dispose

Logical workflow for assessing and responding to spills of N-(2-Oxo-2-(phenylamino)ethyl)octanamide.

Waste Management & Disposal Plans

N-(2-Oxo-2-(phenylamino)ethyl)octanamide and any materials contaminated by it must never be disposed of in municipal trash or poured down the drain[8].

  • Solid Waste: Empty chemical vials, contaminated Kimwipes, and soiled nitrile gloves must be collected and disposed of as solid hazardous waste. Place them in a rigid, puncture-resistant container lined with a designated hazardous waste bag[9].

  • Liquid Waste: Solutions containing this compound (especially those dissolved in organic solvents like DMSO or DMF) must be collected in a compatible, clearly labeled chemical waste carboy (e.g., labeled as "Non-Halogenated Organic Waste - Contains Amide Derivatives").

  • Regulatory Compliance: Ensure all waste containers are kept securely closed unless actively adding waste, in strict compliance with standard and EPA regulations[8].

References

  • Occupational Safety and Health Administration (OSHA). "1910.1450 - Occupational exposure to hazardous chemicals in laboratories." OSHA.gov.[Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." NCBI Bookshelf, National Institutes of Health.[Link]

  • National Institute for Occupational Safety and Health (NIOSH). "Protective Clothing and Ensembles." Centers for Disease Control and Prevention (CDC).[Link]

  • Columbia University Environmental Health & Safety. "Policy for Personal Protective Equipment (PPE) in Research Laboratories." Columbia.edu. [Link]

  • United States Department of Agriculture (USDA) ARS. "Chemical Hygiene Plan." USDA.gov.[Link]

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